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  • Product: 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
  • CAS: 5743-74-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one: Synthesis, Structure, and Potential Applications

Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into a validated synthetic route, detailed structural elucidation based on spectroscopic methodologies, and explore its potential therapeutic applications based on the established bioactivity of the benzoxazinone scaffold.

Introduction: The 3,1-Benzoxazin-4-one Scaffold

The 3,1-benzoxazin-4-one core is a privileged heterocyclic motif frequently encountered in a variety of biologically active molecules.[1][2] These compounds have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] The versatility of the benzoxazinone ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The title compound, 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one, incorporates a bromine atom at the 6-position and a 4-methoxyphenyl group at the 2-position, features that are anticipated to modulate its biological profile.

Synthesis of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one

The synthesis of 2-aryl-3,1-benzoxazin-4-ones is a well-established process in organic chemistry, typically proceeding through the acylation of anthranilic acid derivatives followed by cyclodehydration.[1][2] The following protocol outlines a reliable, two-step method for the preparation of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one.

Synthetic Workflow

The synthesis commences with the N-acylation of 5-bromoanthranilic acid with 4-methoxybenzoyl chloride to yield the intermediate, 2-((4-methoxybenzoyl)amino)-5-bromobenzoic acid. This is followed by a cyclodehydration step using acetic anhydride to afford the final product.

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclodehydration Start 5-Bromoanthranilic Acid + 4-Methoxybenzoyl Chloride Intermediate 2-((4-methoxybenzoyl)amino)-5-bromobenzoic acid Start->Intermediate Pyridine, 0°C to rt Final_Product 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one Intermediate->Final_Product Acetic Anhydride, Reflux

Caption: Synthetic workflow for 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one.

Experimental Protocol

Step 1: Synthesis of 2-((4-methoxybenzoyl)amino)-5-bromobenzoic acid

  • To a stirred solution of 5-bromoanthranilic acid (1.0 eq) in anhydrous pyridine (10 mL/g) cooled to 0°C in an ice bath, add 4-methoxybenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold water (50 mL) and acidify with concentrated HCl to a pH of 2-3.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 2-((4-methoxybenzoyl)amino)-5-bromobenzoic acid.

Step 2: Synthesis of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one

  • A mixture of 2-((4-methoxybenzoyl)amino)-5-bromobenzoic acid (1.0 eq) and acetic anhydride (15 mL/g) is heated at reflux for 4 hours.

  • The reaction mixture is then cooled to room temperature, and the precipitated product is collected by vacuum filtration.

  • The crude product is washed with cold diethyl ether and recrystallized from a suitable solvent system (e.g., ethanol/chloroform) to yield pure 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one.

Structural Elucidation

The chemical structure of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one can be unequivocally confirmed through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~1765StrongC=O stretching (lactone)
~1630StrongC=N stretching (imine)
~1605, ~1500Medium-StrongC=C stretching (aromatic)
~1250StrongC-O-C stretching (ether)
~840StrongC-H out-of-plane bending (para-disubstituted benzene)
~750StrongC-Br stretching

Note: The predicted values are based on the analysis of similar benzoxazinone structures.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons and the methoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-5
~7.9dd1HH-7
~7.6d1HH-8
~8.0d2HH-2', H-6'
~7.1d2HH-3', H-5'
~3.9s3H-OCH₃

Note: Predicted chemical shifts are relative to TMS and are based on data from structurally related compounds.[6][7]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~162C-4
~158C-2
~147C-8a
~138C-7
~131C-5
~130C-2', C-6'
~125C-1'
~120C-4a
~118C-8
~116C-6
~114C-3', C-5'
~56-OCH₃

Note: Predicted chemical shifts are based on analogous structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
[M]⁺, [M+2]⁺Molecular ion peaks with characteristic isotopic pattern for bromine
[M - CO]⁺Loss of carbon monoxide
[M - O=C=N-Ar]⁺Cleavage of the benzoxazinone ring
[CH₃O-Ph-CO]⁺Fragment corresponding to the 4-methoxybenzoyl cation

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry.

Potential Biological Activities and Applications

The 3,1-benzoxazin-4-one scaffold is a cornerstone in the development of novel therapeutic agents. The incorporation of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, while the methoxyphenyl group is a common feature in many biologically active compounds.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of benzoxazinone derivatives.[2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one makes it a promising candidate for further investigation as an anticancer agent.

Antimicrobial Activity

The benzoxazinone nucleus has been shown to possess significant antibacterial and antifungal properties.[3] The title compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi to determine its potential as a novel antimicrobial agent.

Enzyme Inhibition

Certain benzoxazinone derivatives have been identified as inhibitors of various enzymes, including proteases and kinases.[3] The structural features of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one suggest that it could be a candidate for screening against a range of enzymatic targets relevant to human diseases.

Biological_Potential cluster_applications Potential Therapeutic Applications Core 6-Bromo-2-(4-methoxyphenyl) -3,1-benzoxazin-4-one Anticancer Anticancer Agent Core->Anticancer Cytotoxicity, Apoptosis Induction Antimicrobial Antimicrobial Agent Core->Antimicrobial Antibacterial, Antifungal Activity Enzyme_Inhibitor Enzyme Inhibitor Core->Enzyme_Inhibitor Protease/Kinase Inhibition

Caption: Potential biological applications of the target compound.

Conclusion

6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one represents a molecule of significant interest within the field of medicinal chemistry. This guide has provided a detailed protocol for its synthesis, a thorough analysis of its structural characterization based on established spectroscopic methods, and an overview of its promising potential as a therapeutic agent. Further research into its biological activities is warranted to fully elucidate its pharmacological profile and potential for drug development.

References

  • Patel, P. S. et al. (2012). Synthesis and characterization of 3-(4-aminophenyl)-6-bromo-2-methyl quinazolin-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949.
  • Muthadi, S. et al. IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). ResearchGate. Available at: [Link].

  • Organic Chemistry Portal. Benzoxazinone synthesis. Available at: [Link].

  • Soliman, M. H. et al. (2021).
  • Beilstein Journals. Supplementary Information. Available at: [Link].

  • Pawar, S. et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-570.
  • Reddy, T. R. et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 123.
  • Muthadi, S. et al. 1 H NMR of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one... ResearchGate. Available at: [Link].

  • Google Patents. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. CN101628892A.
  • Aidhen, I. S. et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(5), 656-663.
  • PubChem. 6-bromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione. Available at: [Link].

  • Lochab, B. et al. 1 H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo... ResearchGate. Available at: [Link].

  • Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. CN103304453A.
  • Google Patents. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. CN105237422A.
  • Reddy, T. R. et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available at: [Link].

  • Kesuma, D. et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][8][9]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Semantic Scholar. Available at: [Link].

  • Kaka, K. N. (2023). Synthesis, Kinetics, Reaction Mechanism and Biological Activity Studies of Novel 1, 3-Oxazine Compound. ZANCO Journal of Pure and Applied Sciences, 35(5), 118-129.
  • Siddiqui, N. et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • University of Bradford. (2024). Synthesis, Spectrometry, Spectroscopy and Chromatography of Aromatic Compounds. Available at: [Link].

  • Khramtsova, E. E. et al. (2023). 4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][5][8]benzoxazine-3,5-dione. Molbank, 2023(1), M1583.

  • J-STAGE Data. Discover research from Mass Spectrometry. Available at: [Link].

Sources

Exploratory

Molecular Weight and Physicochemical Profiling of 6-Bromo-2-(4-methoxyphenyl)-benzoxazinone: A Mechanism-Based Serine Protease Inhibitor

Executive Overview The compound 6-bromo-2-(4-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one belongs to the privileged class of 4H-3,1-benzoxazin-4-ones. In medicinal chemistry and drug development, benzoxazinones are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 6-bromo-2-(4-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one belongs to the privileged class of 4H-3,1-benzoxazin-4-ones. In medicinal chemistry and drug development, benzoxazinones are highly valued as mechanism-based (or "suicide") inhibitors of serine proteases, including human leukocyte elastase, chymotrypsin, and various viral proteases.

The structural design of this specific derivative is highly intentional. The incorporation of a bromine atom at the 6-position significantly enhances the lipophilicity of the scaffold, allowing it to anchor deeply within the hydrophobic S1/S2 pockets of target proteases. Furthermore, its electron-withdrawing nature increases the electrophilicity of the oxazinone core. Concurrently, the 4-methoxyphenyl group at the 2-position provides a rigid aromatic system for π−π stacking, while the methoxy oxygen serves as a localized hydrogen bond acceptor.

Structural & Physicochemical Profiling

Understanding the exact molecular weight and physicochemical properties is critical for downstream formulation, pharmacokinetic modeling, and mass spectrometry (LC-MS) validation. The exact mass calculation relies on the isotopic distribution of bromine ( 79Br and 81Br in a ~1:1 ratio).

Table 1: Physicochemical Properties & Molecular Weight

PropertyValueCausality / Significance
Molecular Formula C15​H10​BrNO3​ Defines the core atomic composition.
Average Molecular Weight 332.15 g/mol Falls well within Lipinski’s limit (<500 Da), favoring oral bioavailability.
Exact Mass (Monoisotopic) 330.9844 g/mol ( 79Br )Critical target mass for HRMS validation during synthesis.
Estimated LogP ~4.2Indicates high lipophilicity, ideal for penetrating hydrophobic protease pockets.
H-Bond Donors 0Reduces the desolvation penalty upon entering the hydrophobic active site.
H-Bond Acceptors 4Facilitates target anchoring via the oxazine and methoxy oxygens.
Rotatable Bonds 2Low conformational flexibility minimizes the entropic penalty upon binding.

Mechanism of Action: Serine Protease Inhibition

Benzoxazinones do not merely bind to their targets; they react with them. As outlined in comprehensive reviews of protease inhibitors ( [1]), these compounds act as mechanism-based inhibitors.

The Causality of Inhibition: When the inhibitor enters the active site, the catalytic serine (e.g., Ser195 in chymotrypsin-like folds) acts as a strong nucleophile. It attacks the highly electrophilic C-4 carbonyl of the benzoxazinone ring. This attack triggers a cascade: the heterocyclic oxazine ring opens, forming a stable, covalent ortho-substituted benzoyl acyl-enzyme intermediate. Because the subsequent deacylation step (hydrolysis of the acyl-enzyme complex by a water molecule) is sterically hindered and extremely slow, the enzyme is effectively trapped in an inactive state.

MOA E Serine Protease (Active Site Ser195) EI Michaelis Complex (Reversible) E->EI + I (k1) I Benzoxazinone Inhibitor I->EI EI->E (k-1) Acyl Acyl-Enzyme Intermediate (Covalent Bond) EI->Acyl Nucleophilic Attack Ring Opening (k2) Acyl->E Slow Deacylation (k3) Prod Hydrolyzed Product Acyl->Prod Release

Figure 1: Mechanism of serine protease inhibition via acyl-enzyme intermediate formation.

Synthetic Methodology & Experimental Protocols

The synthesis of 2-aryl-4H-benzo[d][1,3]oxazin-4-ones is traditionally achieved via a robust two-step protocol involving the acylation of an anthranilic acid derivative followed by cyclodehydration ( [2]).

Synthesis SM1 2-Amino-5-bromobenzoic acid (Anthranilic Acid Derivative) Step1 Acylation Reaction Solvent: Pyridine (0°C to RT) SM1->Step1 SM2 4-Methoxybenzoyl chloride (Acylating Agent) SM2->Step1 Int Intermediate: N-(4-methoxybenzoyl)-2-amino-5-bromobenzoic acid Step1->Int Amide Bond Formation Step2 Cyclodehydration Reagent: Acetic Anhydride (Reflux) Int->Step2 Prod Target Compound: 6-Bromo-2-(4-methoxyphenyl)-benzoxazinone Step2->Prod Ring Closure (-H2O)

Figure 2: Step-by-step synthetic workflow of 6-bromo-2-(4-methoxyphenyl)-benzoxazinone.

Protocol 1: Chemical Synthesis & Self-Validating Quality Control

Step 1: Acylation

  • Reaction: Dissolve 1.0 eq of 2-amino-5-bromobenzoic acid in anhydrous pyridine at 0°C. Pyridine is chosen as it acts as both a solvent and an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the amine.

  • Addition: Dropwise, add 1.1 eq of 4-methoxybenzoyl chloride. Allow the mixture to warm to room temperature and stir for 3 hours.

  • Self-Validation (QC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar starting material and the appearance of a UV-active, less polar spot validates amide formation. Confirm via LC-MS (Expected m/z [M+H]+≈350.0 ).

  • Workup: Pour into ice-cold 1M HCl to precipitate the intermediate. Filter and dry.

Step 2: Cyclodehydration

  • Reaction: Suspend the dried intermediate in an excess of acetic anhydride (acting as both solvent and dehydrating agent). Reflux at 140°C for 4 hours. The thermal energy and the dehydrating environment drive the intramolecular nucleophilic attack of the carboxylate onto the amide carbonyl, expelling water.

  • Self-Validation (QC): Cool the mixture to room temperature and pour it into crushed ice. The immediate precipitation of a solid is a self-validating physical change indicating the destruction of the anhydride and insolubility of the closed-ring product.

  • Purification: Recrystallize from ethanol. Final validation requires 1H NMR to confirm the complete disappearance of the broad -NH and -COOH protons, verifying successful cyclization.

In Vitro Evaluation Protocols

To evaluate the efficacy of 6-bromo-2-(4-methoxyphenyl)-benzoxazinone, a continuous fluorogenic assay must be employed. Because benzoxazinones are time-dependent inhibitors, pre-incubation is a critical variable.

Protocol 2: Time-Dependent Enzymatic Assay
  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO. Dilute into assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100 to prevent aggregation).

  • Controls (Self-Validating System):

    • Negative Control: Buffer + Enzyme + DMSO vehicle (establishes baseline uninhibited velocity, V0​ ).

    • Positive Control: Buffer + Enzyme + PMSF (Phenylmethylsulfonyl fluoride) (validates that the enzyme is susceptible to active-site serine inhibition).

  • Pre-Incubation: Incubate the target serine protease (e.g., 10 nM final concentration) with varying concentrations of the inhibitor (0.1 µM to 50 µM) for exactly 15 minutes at 37°C. Causality: This allows time for the covalent acyl-enzyme intermediate to form.

  • Initiation & Monitoring: Add the fluorogenic substrate (e.g., Suc-AAPV-AMC for elastase). Monitor fluorescence continuously (Ex: 380 nm, Em: 460 nm) for 30 minutes.

  • Data Analysis: A non-linear, concave-down progress curve validates the mechanism-based nature of the compound. Calculate the apparent first-order rate constant ( kobs​ ) and derive the IC50​ or kinact​/KI​ values.

References

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750.[Link]

  • MDPI Open Access Journals. (2024). "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." Molecules, 29(23), 5661.[Link]

Foundational

The Multifaceted Mechanisms of Action of 3,1-Benzoxazin-4-one Derivatives: A Technical Guide for Drug Discovery

Abstract The 3,1-benzoxazin-4-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of pharmacological activities. Derivatives of this core structure have demonstrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 3,1-benzoxazin-4-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of pharmacological activities. Derivatives of this core structure have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms that drive the biological effects of these compounds. We will explore their action as potent enzyme inhibitors, their role in modulating critical cellular signaling pathways, and the structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the 3,1-benzoxazin-4-one framework.

Introduction: The Versatile 3,1-Benzoxazin-4-one Scaffold

3,1-Benzoxazin-4-one derivatives are a class of bicyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their broad spectrum of biological activities.[1][2] Their synthetic tractability allows for the generation of large and diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The inherent chemical features of the benzoxazinone ring system, particularly its reactivity towards nucleophiles, play a crucial role in its ability to interact with various biological targets.[3][4] This guide will dissect the key mechanisms of action of these promising derivatives, providing a foundation for their rational design and development as next-generation therapeutics.

Enzyme Inhibition: A Primary Mode of Action

A predominant mechanism through which 3,1-benzoxazin-4-one derivatives exert their therapeutic effects is through the inhibition of key enzymes involved in disease pathogenesis. Their ability to acylate the active sites of serine proteases is a well-documented mode of action.[3]

Serine Protease Inhibition

The electrophilic nature of the lactone carbonyl group in the 3,1-benzoxazin-4-one ring makes it susceptible to nucleophilic attack by the serine residue in the active site of serine proteases. This leads to the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.

Cathepsin G, a serine protease found in neutrophils, is implicated in various inflammatory diseases.[5][6] Several 3,1-benzoxazin-4-one derivatives have been identified as potent inhibitors of Cathepsin G.[5][6] For instance, a study on a small library of substituted 4H-3,1-benzoxazin-4-ones identified a derivative with a furan-2-yl substituent at the 2-position as a potent and selective inhibitor with an IC50 value of 0.84 µM.[5] Molecular modeling studies suggest that the 4H-3,1-benzoxazin-4-one moiety fits into the S1 subsite of the enzyme.[5]

Table 1: Inhibitory Activity of Selected 3,1-Benzoxazin-4-one Derivatives against Cathepsin G

Compound ReferenceSubstituent at Position 2IC50 (µM)
Inhibitor 2[5]2-Furan0.84 ± 0.11
Inhibitor 1[5]3-Pyridine5.5 ± 0.5
Inhibitor 5[5]Phenyl> 50
Inhibitor 6[5]4-Chlorophenyl> 50
Inhibitor 7[5]4-Methoxyphenyl> 50

α-Chymotrypsin is another serine protease that has been successfully targeted by 3,1-benzoxazin-4-one derivatives. A study of 2-aryl-4H-3,1-benzoxazin-4-ones revealed several potent inhibitors, with some exhibiting IC50 values even better than the standard inhibitor chymostatin.[7] The structure-activity relationship studies indicated that the nature and position of substituents on the 2-aryl ring significantly influence the inhibitory activity.[8] For example, compounds with a 2-fluorophenyl, 2-bromophenyl, or 1-naphthyl group at the 2-position were found to be particularly potent.[7]

Table 2: Inhibitory Activity of Selected 2-Aryl-4H-3,1-Benzoxazin-4-ones against α-Chymotrypsin

Compound ReferenceSubstituent at Position 2IC50 (µM)
3h[7]2-Fluorophenyl7.22 ± 0.75
3n[7]2-Bromophenyl6.99 ± 0.29
3t[7]1-Naphthyl5.42 ± 1.66
Chymostatin (Standard)-7.13 ± 1.06
Experimental Protocol: Cathepsin G Inhibition Assay (Colorimetric)

This protocol outlines a standard colorimetric assay to determine the inhibitory potential of 3,1-benzoxazin-4-one derivatives against Cathepsin G.

Materials:

  • Human Cathepsin G enzyme

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)

  • HEPES buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Dissolve the test compounds (3,1-benzoxazin-4-one derivatives) in DMSO to prepare stock solutions. Further dilute with HEPES buffer to achieve the desired final concentrations.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of HEPES buffer.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of the Cathepsin G enzyme solution and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution.

  • Measurement: Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time (kinetic read). The rate of p-nitroaniline release is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control (DMSO vehicle). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Diagram 1: Workflow for Cathepsin G Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Dissolve Compounds in DMSO B Dilute Compounds in HEPES Buffer A->B E Add Test Compounds B->E C Prepare Enzyme and Substrate Solutions F Add Cathepsin G and Incubate C->F G Add Substrate to Initiate Reaction C->G D Add Buffer to 96-well Plate D->E E->F F->G H Measure Absorbance at 405 nm (Kinetic) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J G compound 3,1-Benzoxazin-4-one Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes bcl2->bax Inhibits mito Mitochondrion bax->mito Forms pore cyto_c Cytochrome c mito->cyto_c Releases apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome Forms cas9_p Pro-caspase-9 cas9_a Caspase-9 cas9_p->cas9_a Activated by Apoptosome cas3_p Pro-caspase-3/7 cas9_a->cas3_p Cleaves and Activates cas3_a Caspase-3/7 cas3_p->cas3_a apoptosis Apoptosis cas3_a->apoptosis Executes

Caption: A simplified representation of the intrinsic apoptotic pathway initiated by 3,1-benzoxazin-4-one derivatives.

DNA Damage and Cell Cycle Arrest

Some 3,1-benzoxazin-4-one derivatives have been reported to exert their anticancer effects by inducing DNA damage. [9]The planar structure of certain derivatives allows them to intercalate into DNA, leading to the activation of DNA damage response pathways. [9]This can result in the upregulation of markers like γ-H2AX and the activation of cell cycle checkpoints, ultimately leading to cell cycle arrest and apoptosis. [9]Furthermore, some derivatives have been shown to stabilize c-Myc G-quadruplex structures, leading to the downregulation of the c-Myc oncogene and inhibition of cancer cell proliferation and migration. [10]

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers that are essential for cell division, and their disruption is a validated strategy in cancer therapy. While not as extensively studied as other mechanisms, there is emerging evidence that some benzoxazinone derivatives may act as tubulin polymerization inhibitors, though this is more established for the related quinazolinone scaffold. [11]

Anti-inflammatory Mechanisms: Modulation of Inflammatory Pathways

The anti-inflammatory properties of 3,1-benzoxazin-4-one derivatives are linked to their ability to modulate key inflammatory signaling pathways.

Activation of the Nrf2/HO-1 Pathway

The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation. [12][13]Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. [14][15]Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1). [14][15]Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate the Nrf2/HO-1 pathway, leading to a reduction in reactive oxygen species (ROS) production and the downregulation of pro-inflammatory mediators. [6]

Diagram 3: Activation of the Nrf2/HO-1 Pathway by 3,1-Benzoxazin-4-one Derivatives

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 3,1-Benzoxazin-4-one Derivative keap1 Keap1 compound->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 Binds and Promotes Degradation proteasome Proteasome nrf2->proteasome Degradation nucleus Nucleus nrf2->nucleus Translocates are ARE (Antioxidant Response Element) ho1 HO-1 Gene are->ho1 Activates Transcription anti_inflammatory Anti-inflammatory and Antioxidant Response ho1->anti_inflammatory nrf2_n Nrf2 nrf2_n->are Binds to

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Exploratory

Synthesis Pathway for 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one: A Comprehensive Technical Guide

Strategic Overview & Biological Rationale The compound 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is a highly functionalized bicyclic heterocycle characterized by an aromatic core fused to an oxazine ring. The stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Biological Rationale

The compound 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is a highly functionalized bicyclic heterocycle characterized by an aromatic core fused to an oxazine ring. The structural architecture—featuring a C6 halogen (bromine) and a C2 electron-donating aryl group (4-methoxyphenyl)—makes it a highly privileged scaffold in medicinal chemistry.

Compounds of the 2-aryl-4H-3,1-benzoxazin-4-one class are recognized as potent, mechanism-based inhibitors of serine proteases, including human leukocyte elastase and α-chymotrypsin[1]. Furthermore, the benzoxazinone core serves as a critical electrophilic precursor; it readily undergoes ring-opening/ring-closure cascades with primary amines to yield biologically active quinazolinone derivatives[2].

Retrosynthetic Architecture & Mechanistic Causality

The synthesis of 2-aryl-3,1-benzoxazin-4-ones relies on a foundational methodology first pioneered by Heller and Fiesselmann in 1902[3]. The retrosynthetic disconnection of the oxazine ring logically traces back to two commercially available precursors: 5-bromoanthranilic acid (the nucleophile) and 4-methoxybenzoyl chloride (the electrophile).

Mechanistic Causality

The pathway operates via a sequential two-step mechanism:

  • N-Acylation (Kinetic Control): The primary amine of 5-bromoanthranilic acid attacks the acyl chloride. The selection of anhydrous pyridine as the solvent is a deliberate mechanistic choice. Pyridine acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which accelerates the acylation of the sterically hindered, electron-deficient amine. Simultaneously, pyridine serves as an acid scavenger, neutralizing the HCl byproduct to prevent the premature protonation of the anthranilic amine.

  • Cyclodehydration (Thermodynamic Control): The resulting intermediate, N-(4-methoxybenzoyl)-5-bromoanthranilic acid, undergoes intramolecular cyclization. Acetic anhydride ( Ac2​O ) is introduced to activate the carboxylic acid by forming a mixed anhydride. Driven by the thermodynamic stability of the resulting conjugated aromatic system, the amide carbonyl oxygen acts as an internal nucleophile, attacking the activated carboxyl carbon to close the six-membered oxazine ring and expel an acetate leaving group.

ReactionPathway A 5-Bromoanthranilic Acid C N-(4-Methoxybenzoyl)- 5-bromoanthranilic Acid A->C Pyridine (Base/Catalyst) 0°C to RT B 4-Methoxybenzoyl Chloride B->C N-Acylation D 6-Bromo-2-(4-methoxyphenyl)- 3,1-benzoxazin-4-one C->D Ac2O (Dehydrating Agent) Reflux, 140°C

Retrosynthetic and forward mechanistic pathway for the target benzoxazinone.

Experimental Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol integrates specific validation checkpoints, transforming a standard procedure into a self-validating system.

Step 1: N-Acylation and Intermediate Isolation
  • Preparation: Dissolve 10.0 mmol (2.16 g) of 5-bromoanthranilic acid in 15 mL of anhydrous pyridine under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Addition: Dissolve 11.0 mmol (1.88 g) of 4-methoxybenzoyl chloride in 5 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the reaction flask over 15 minutes to control the exothermic acylpyridinium formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the fluorescent starting material spot confirms reaction completion.

  • Quench & Isolation: Pour the reaction mixture slowly into 100 mL of ice-cold 1M HCl with vigorous stirring.

    • Validation Checkpoint: The pH must drop to 2-3. This ensures complete protonation of pyridine (forming water-soluble pyridinium chloride) while maintaining the N-acyl intermediate in its neutral, insoluble state, forcing it to precipitate.

  • Filtration: Filter the resulting white/pale-yellow precipitate, wash thoroughly with distilled water, and dry under a vacuum to yield the intermediate.

Step 2: Cyclodehydration and Purification
  • Activation: Suspend the dried intermediate in 15 mL of glacial acetic anhydride.

  • Cyclization: Heat the suspension to reflux (approx. 140 °C) for 2 to 3 hours.

    • Validation Checkpoint: The suspension will initially turn into a clear solution as the mixed anhydride forms, followed by a color shift to deep yellow/orange, indicating the formation of the extended conjugated system of the benzoxazinone.

  • Precipitation: Cool the mixture to room temperature, then pour it over crushed ice to hydrolyze the excess acetic anhydride.

  • Purification: Filter the crude solid and recrystallize from a mixture of Ethanol/DMF (8:2) to afford pure 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one as crystalline needles.

Workflow Step1 1. N-Acylation Add 4-methoxybenzoyl chloride to 5-bromoanthranilic acid in Pyridine Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Purification Cool, filter, and recrystallize from EtOH/DMF Step3->Step4

Step-by-step experimental workflow with integrated validation checkpoints.

Yield & Optimization Metrics

While the classic two-step protocol is highly reliable, modern synthetic advancements have introduced alternative cyclodehydration agents. The table below summarizes the quantitative data comparing traditional methods against modern catalytic approaches, such as solvent-assisted grinding utilizing 2,4,6-trichloro-1,3,5-triazine (TCT)[4].

Synthetic MethodologyReagents / SolventTemp (°C)Time (h)Avg. Yield (%)Purity Profile
Classic Two-Step Pyridine, then Ac2​O 0 to 1406.078 - 82High (Requires Recrystallization)
One-Pot Thermal Pyridine (excess)115 (Reflux)8.060 - 68Moderate (Side products observed)
Catalytic Grinding TCT, PPh3​ , Solvent-free25 (RT)0.588 - 94Very High (Minimal workup)
Microwave-Assisted POCl3​ / DMF800.2585 - 90High (Rapid execution)

Note: Solvent-assisted grinding offers superior atom-economy and avoids harsh refluxing conditions, making it an excellent alternative for scale-up operations[4].

References

  • [1] Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors | Source: ResearchGate | URL:[Link]

  • [4] Benzoxazinone synthesis - Recent Literature (Solvent-assisted grinding) | Source: Organic Chemistry Portal (Synlett 2017) | URL:[Link]

  • [2] Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance | Source: MDPI (Molecules) | URL:[Link]

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Foundational

physical and chemical properties of brominated benzoxazinones

An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Benzoxazinones Introduction Benzoxazinones represent a vital class of heterocyclic compounds, forming the structural core of numerous natu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Benzoxazinones

Introduction

Benzoxazinones represent a vital class of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Their bicyclic framework, which fuses a benzene ring to an oxazine ring, offers a unique combination of aromaticity and reactivity. The introduction of bromine atoms onto this scaffold—creating brominated benzoxazinones—dramatically expands its utility. Bromination serves not only as a tool to modulate the electronic and lipophilic properties of the molecule, which is critical in drug discovery for tuning pharmacokinetics and pharmacodynamics, but also imparts specific functionalities, such as flame retardancy.[3][4][5] Furthermore, the carbon-bromine bond provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, opening avenues to novel and complex chemical entities.[6]

This guide offers an in-depth exploration of the synthesis, physical properties, and chemical reactivity of brominated benzoxazinones. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of data to explain the underlying principles and causal relationships that govern the behavior of these compounds. We will examine established protocols, interpret spectroscopic data, and explore the reactivity that makes this class of molecules a compelling subject for both academic and industrial research.

Chapter 1: Synthesis of Brominated Benzoxazinones

The synthetic approach to a target brominated benzoxazinone is a critical decision that dictates yield, purity, and isomeric control. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. We will explore two primary, logically distinct pathways: the direct bromination of an existing benzoxazinone core and the construction of the heterocyclic ring from pre-brominated precursors.

Pathway A: Direct Electrophilic Bromination of Benzoxazinone Scaffolds

This "post-functionalization" approach is advantageous when the parent benzoxazinone is readily accessible. The success of this method hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The benzoxazinone ring system's inherent electronic properties direct incoming electrophiles, but reaction conditions can be fine-tuned to favor specific isomers.

A study on the bromination of (2H)-1,4-benzoxazin-3(4H)-one demonstrates the critical role of the solvent system in directing the position of bromination.[7] This self-validating system shows that by modulating the polarity and coordinating ability of the solvent, one can selectively access different constitutional isomers from the same starting material.

Experimental Protocol: Solvent-Controlled Regioselective Bromination [7]

  • Objective: To selectively synthesize 6-bromo- or 7-bromo-(2H)-1,4-benzoxazin-3(4H)-one.

  • Rationale: The choice of solvent influences the reactivity of the bromine and the stability of the reaction intermediates, thereby controlling the site of substitution. Glacial acetic acid, a polar protic solvent, favors substitution at the C-6 position, while chloroform, a less polar solvent, directs the bromine to the C-7 position.

  • Procedure for 6,7-Dibromination:

    • Dissolve (2H)-1,4-benzoxazin-3(4H)-one (1 equivalent) in glacial acetic acid.

    • Slowly add a solution of bromine (2 equivalents) in glacial acetic acid to the mixture at room temperature, with stirring.

    • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with copious water to remove acetic acid, and dry under vacuum.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield 6,7-dibromo-(2H)-1,4-benzoxazin-3(4H)-one.

  • Procedure for 7-Bromination:

    • Dissolve (2H)-1,4-benzoxazin-3(4H)-one (1 equivalent) in chloroform.

    • Add a solution of bromine (1 equivalent) in chloroform dropwise at room temperature.

    • Stir for 4-6 hours, monitoring by TLC.

    • Wash the reaction mixture with a 5% sodium thiosulfate solution to quench excess bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the residue via column chromatography (silica gel) to isolate 7-bromo-(2H)-1,4-benzoxazin-3(4H)-one.

Pathway B: Ring Construction from Brominated Precursors

This "pre-functionalization" strategy is often preferred when the required brominated starting materials (e.g., brominated anilines or phenols) are commercially available or easily synthesized. This approach provides unambiguous control over the bromine substitution pattern. A solventless method has been successfully employed to synthesize brominated benzoxazine monomers for flame-retardant polymers, demonstrating an efficient and environmentally conscious approach.[3]

Experimental Protocol: Synthesis of 3-(2,4,6-tribromophenyl)-3,4-dihydro-2H-1,3-benzoxazine [3]

  • Objective: To construct the benzoxazine ring from a brominated aniline.

  • Rationale: This method builds the heterocyclic ring in a one-pot reaction from its fundamental components. Using a solventless approach minimizes waste and simplifies purification. The Mannich-type condensation between a phenol, formaldehyde, and a primary amine is a classic and robust method for benzoxazine synthesis.

  • Procedure:

    • Combine phenol (1 equivalent), 2,4,6-tribromoaniline (1 equivalent), and paraformaldehyde (2 equivalents) in a reaction vessel.

    • Heat the mixture to 110°C with vigorous stirring. The mixture will become a homogeneous melt.

    • Maintain the temperature for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture to room temperature, at which point it will solidify.

    • Dissolve the crude solid in a suitable solvent (e.g., dichloromethane).

    • Wash the organic solution with 1M NaOH to remove unreacted phenol, followed by water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • The resulting product can be purified by recrystallization from a solvent mixture like ethanol/water to yield the pure brominated benzoxazine.

G cluster_A Pathway A: Direct Bromination cluster_B Pathway B: Ring Construction A1 Benzoxazinone Core A3 Brominated Benzoxazinone A1->A3 Solvent-Controlled Regioselectivity [4] A2 Electrophilic Brominating Agent (e.g., Br2) A2->A3 B1 Brominated Precursor (e.g., Bromo-aniline) [1] B3 Brominated Benzoxazinone B1->B3 Mannich Condensation B2 Phenol & Formaldehyde B2->B3

Caption: General synthetic workflows for brominated benzoxazinones.

Chapter 2: Physical Properties and Characterization

A thorough understanding of the physical properties of brominated benzoxazinones is essential for their purification, handling, and application. Spectroscopic analysis provides the bedrock for structural confirmation, while thermal and solubility data inform their processing and formulation.

Spectroscopic Analysis

The introduction of bromine leaves an indelible footprint on the spectroscopic data of a benzoxazinone, providing key markers for structural elucidation.

  • ¹H NMR Spectroscopy: The protons of the oxazine ring typically appear as characteristic signals. For example, in 3-(2,4,6-tribromophenyl)-3,4-dihydro-2H-1,3-benzoxazine (P-bra), these protons are observed at approximately 4.47 ppm (-CH₂-N-) and 5.08 ppm (-O-CH₂-N-).[3] The aromatic protons resonate between 6.7 and 7.5 ppm, with their splitting patterns and chemical shifts being highly dependent on the substitution pattern of both the benzoxazinone core and any aryl substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. The C-Br bond gives rise to characteristic absorption peaks in the fingerprint region, typically between 500 and 600 cm⁻¹.[3] Other important absorptions include those for the C-O-C stretch of the oxazine ring (around 1230 cm⁻¹) and the C=C stretches of the aromatic rings (1500-1600 cm⁻¹).

  • Mass Spectrometry (MS): One of the most definitive features in the mass spectrum of a brominated compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity. This provides an unambiguous method for confirming the presence of bromine in the molecule.

Property Characteristic Data / Observation Significance Reference
¹H NMR Oxazine Ring: ~4.4-5.1 ppm; Aromatic: ~6.7-7.5 ppmConfirms the presence of the core heterocyclic structure and substitution pattern.[3]
IR C-Br Stretch: 500-600 cm⁻¹Directly indicates the presence of the bromine substituent.[3]
MS Isotopic M, M+2 peaks (1:1 ratio)Unambiguously confirms the presence and number of bromine atoms in a fragment.General
Thermal Properties

For applications in materials science, such as flame retardants, the thermal behavior of brominated benzoxazinones is paramount.

  • Differential Scanning Calorimetry (DSC): DSC analysis reveals thermal transitions like melting points (Tm) and polymerization exotherms. For instance, the monomer P-bra shows a sharp melting point followed by a broad exotherm corresponding to its thermally initiated ring-opening polymerization.[3]

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability and degradation profile of a material. Polybenzoxazines derived from brominated monomers exhibit significantly enhanced thermal stability and higher char yields compared to their non-brominated counterparts.[3] This high char yield is a key mechanism of flame retardancy, as the char layer acts as an insulating barrier, starving the fire of fuel and oxygen.

Compound DSC Onset of Polymerization (°C) TGA Char Yield at 800°C (%) Flame Retardance (UL-94) Reference
Poly(P-bra)~23055.4Good[3]
Poly(B-bra)~21560.2Good[3]
Solubility

Solubility is a critical parameter for processing, purification, and formulation. Brominated benzoxazinones, like their parent compounds, generally exhibit good solubility in a range of common organic solvents. This property is crucial for their use in solution-based processes like coatings and composite manufacturing. For example, P-bra and B-bra are reported to be soluble in solvents like THF, chloroform, and DMF, facilitating their processing.[3]

Chapter 3: Chemical Properties and Reactivity

The chemical reactivity of brominated benzoxazinones is dominated by two key features: the electrophilic nature of the aromatic ring and the latent reactivity of the oxazine ring, which can undergo ring-opening reactions.

Reactivity of the Aromatic Ring

As discussed in the synthesis section, the aromatic portion of the molecule is susceptible to further electrophilic substitution. The position of this substitution is governed by the combined directing effects of the existing substituents, including the bromine atoms and the fused oxazine ring.[7]

Ring-Opening Reactions

The defining chemical property of benzoxazines is their ability to undergo thermally induced ring-opening polymerization.[3] This process converts the monomeric compounds into highly cross-linked, high-performance phenolic-type polymers. The reaction proceeds through the cleavage of the C-O bond in the oxazine ring, generating a carbocation that initiates polymerization. The resulting polybenzoxazines are known for their excellent thermal stability, high dimensional stability, and low water absorption.[3]

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Exploratory

Comprehensive Solubility and Physicochemical Profile of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one

Executive Summary The compound 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one belongs to a class of highly lipophilic, heterocyclic compounds frequently investigated as serine protease inhibitors, allelochemicals, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one belongs to a class of highly lipophilic, heterocyclic compounds frequently investigated as serine protease inhibitors, allelochemicals, and prodrug scaffolds. While its pharmacological potential is significant, its development is bottlenecked by a complex physicochemical profile.

Evaluating the "solubility" of 3,1-benzoxazin-4-ones is not a standard thermodynamic exercise. These compounds exhibit extreme hydrophobicity coupled with acute hydrolytic instability in aqueous media. As a Senior Application Scientist, one must recognize that traditional 24-hour shake-flask solubility methods will yield fundamentally flawed data—measuring the solubility of its degradation products rather than the intact parent molecule. This whitepaper deconstructs the structural drivers of its solubility, the confounding kinetics of its hydrolysis, and the self-validating experimental frameworks required to accurately profile it.

Structural Determinants of Solubility

The dissolution behavior of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is dictated by three distinct structural domains, each contributing to its high crystal lattice energy and low aqueous solvation capacity.

  • The 3,1-Benzoxazin-4-one Core: This bicyclic system is inherently hydrophobic and rigid. More critically, the C2 position is highly electrophilic. In aqueous environments, particularly at pH > 7.0, it is susceptible to nucleophilic attack by hydroxide ions, leading to rapid ring-opening [1].

  • 6-Bromo Substitution: Halogenation at the 6-position significantly increases the molecular volume and lipophilicity ( logP ). In the solid state, the high polarizability of the bromine atom enhances intermolecular London dispersion forces. This drives up the enthalpy of fusion ( ΔHf​ ), creating a tightly packed crystal lattice that resists dissolution in polar solvents.

  • 2-(4-Methoxyphenyl) Group: The addition of a para-anisyl group introduces significant steric bulk and a planar aromatic surface that promotes π−π stacking in the solid state. While the methoxy oxygen provides a minor hydrogen-bond acceptor site, its electron-donating nature (via resonance) partially stabilizes the C2 carbon against hydrolysis compared to unsubstituted analogs, though it remains highly lipophilic [2].

SPR Compound 6-Bromo-2-(4-methoxyphenyl) -3,1-benzoxazin-4-one Core 3,1-Benzoxazin-4-one Core (Hydrophobic, Hydrolytically Labile) Compound->Core Base Scaffold Bromo 6-Bromo Substitution (↑ LogP, ↓ Aqueous Sol) Compound->Bromo Halogenation Methoxy 2-(4-Methoxyphenyl) Group (Steric Bulk, π-π Stacking) Compound->Methoxy C2 Substitution Ring Opening (pH > 7) Ring Opening (pH > 7) Core->Ring Opening (pH > 7) Hydrolysis High Crystal Energy High Crystal Energy Bromo->High Crystal Energy Lattice Packing Lipid Solubility Lipid Solubility Methoxy->Lipid Solubility Lipophilicity

Fig 1: Structure-Property Relationship (SPR) map detailing the physicochemical drivers of the compound.

The Confounding Factor: Hydrolytic Instability

When attempting to dissolve this compound in aqueous buffers, a competing kinetic process occurs: spontaneous hydrolysis. The C2-O1 bond cleaves, yielding an intermediate that rapidly rearranges into 5-bromo-2-(4-methoxybenzamido)benzoic acid (an acylanthranilic acid derivative).

Because the degradation product is an ionizable carboxylic acid, it possesses vastly different (and generally higher) aqueous solubility than the parent benzoxazinone. If a researcher relies on visual clearance or simple UV-Vis spectroscopy without chromatographic separation, they will falsely report a high solubility limit. Accurate profiling requires decoupling the thermodynamic solubility from the kinetic degradation rate [3].

Quantitative Physicochemical Profile

Based on structure-activity relationship (SAR) models of halogenated benzoxazinones and empirical data from related analogs, the following physicochemical parameters define the compound's profile:

ParameterEstimated Value / RangeCausality / Implication
Molecular Weight 332.15 g/mol Moderate size; favorable for passive diffusion.
Calculated logP (cLogP) 4.2 - 4.8Highly lipophilic; partitions strongly into lipid phases [4].
Intrinsic Aqueous Solubility ( S0​ ) < 0.5 µg/mL (pH 4.0 - 6.0)High lattice energy and lack of H-bond donors restrict hydration.
Hydrolytic Half-Life ( t1/2​ ) < 45 mins at pH 7.4 (37°C)Nucleophilic attack by OH− rapidly degrades the intact structure [1].
Solubility in scCO 2​ 10−5 to 10−3 mol fractionHighly soluble in supercritical fluids due to lipophilicity and volatility [5].

Experimental Methodologies for Self-Validating Profiling

To navigate the hydrolysis-solubility paradox, we must employ specialized, self-validating analytical workflows.

Protocol 1: Kinetic Solubility via Mass-Balance HPLC

This protocol is designed to measure the true solubility of the intact parent molecule while simultaneously tracking its degradation, ensuring that no mass is "lost" to unmeasured precipitation.

Causality of Design: Standard 24-hour equilibration destroys the compound. We use a short-duration co-solvent spike method with rapid thermal quenching to freeze the hydrolysis reaction, allowing us to capture the true state of the system at t=0 .

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO at 10 mM. (DMSO ensures complete dissolution without initiating hydrolysis).

  • Aqueous Spiking: Inject 10 µL of the DMSO stock into 990 µL of pre-warmed (37°C) Phosphate Buffer (pH 6.0, to minimize base-catalyzed hydrolysis).

  • Short Incubation: Agitate at 37°C for exactly 15 minutes. Rationale: This duration is long enough for amorphous precipitation to occur if the solubility limit is exceeded, but short enough to prevent complete hydrolytic loss.

  • Thermal Quenching & Separation: Immediately transfer the vial to a 4°C centrifuge and spin at 15,000 x g for 5 minutes. Rationale: The temperature drop drastically slows the hydrolysis kinetics, while high-speed centrifugation pellets any undissolved parent compound.

  • Supernatant Extraction: Carefully extract 500 µL of the supernatant and immediately mix with 500 µL of cold Acetonitrile containing 0.1% Formic Acid. Rationale: Acetonitrile crashes out buffer salts, and the acidic pH protonates the molecule, halting further ring-opening.

  • Dual-Analyte HPLC-UV Analysis: Analyze via reverse-phase HPLC. You must calibrate for both the intact benzoxazinone and the synthesized acylanthranilic acid degradation product.

  • Self-Validation (Mass Balance): Calculate total molarity: Mtotal​=Mintact​+Mdegraded​ .

    • If Mtotal​≈Minitial_spike​ , the compound is fully soluble but unstable.

    • If Mtotal​<Minitial_spike​ , the compound has precipitated, and Mintact​ represents the kinetic solubility limit.

Workflow Start Solid Compound Solvent Prepare Co-solvent Mixture (e.g., DMSO/Buffer pH 6.0) Start->Solvent Incubation Incubation Solvent->Incubation Minimize Hydrolysis Separation Rapid Centrifugation (15,000 x g, 4°C) Incubation->Separation Quench & Separate Analysis HPLC-UV Analysis (Quantify Intact vs. Degraded) Separation->Analysis Supernatant Extraction Thermodynamic Solubility Thermodynamic Solubility Analysis->Thermodynamic Solubility Intact Mass Balance Kinetic Degradation Rate Kinetic Degradation Rate Analysis->Kinetic Degradation Rate Ring-Opened Products

Fig 2: Experimental workflow for determining solubility in hydrolysis-prone lipophilic compounds.

Protocol 2: Anhydrous Thermodynamic Solubility in Supercritical CO 2​

Because aqueous solubility is fundamentally compromised by degradation, formulation scientists often turn to supercritical fluid (SCF) technologies (e.g., rapid expansion of supercritical solutions, RESS) to process benzoxazinones into amorphous solid dispersions or nanoparticles [5].

Causality of Design: Supercritical CO 2​ (scCO 2​ ) acts as a tunable, non-polar, and completely anhydrous solvent. By eliminating water, we eliminate hydrolysis, allowing for the measurement of true thermodynamic solubility driven purely by solute-solvent interactions and vapor pressure.

Step-by-Step Workflow:

  • System Equilibration: Pack a high-pressure extraction vessel with alternating layers of glass beads and the solid benzoxazinone to maximize surface area.

  • Dynamic Flow: Pump scCO 2​ through the vessel at a constant temperature (e.g., 45°C) and pressure (e.g., 200 bar).

  • Saturation Verification: Maintain a low flow rate (0.5 mL/min) to ensure the scCO 2​ reaches thermodynamic saturation with the solute before exiting the vessel.

  • Depressurization and Trapping: Pass the saturated scCO 2​ through a heated restrictor valve into a liquid trap containing a known volume of Acetonitrile. As the CO 2​ depressurizes and turns to gas, the dissolved compound precipitates and is captured in the solvent.

  • Quantification: Analyze the Acetonitrile trap via HPLC-UV. The solubility is calculated as the mole fraction of the drug in the total volume of scCO 2​ passed through the system.

Formulation Strategies for Drug Development

Given the dual liabilities of poor aqueous solubility and rapid hydrolysis, conventional oral formulations (e.g., simple tablets or aqueous suspensions) are non-viable for 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one.

Successful deployment requires isolating the core from aqueous environments until it reaches the target site. Lipid-Based Nanocarriers (LNCs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly recommended. The compound's high logP ensures excellent encapsulation efficiency within the lipid core, which acts as a hydrophobic shield, physically separating the electrophilic C2 position from bulk water and hydroxide ions, thereby artificially extending its half-life while simultaneously resolving its solubility restrictions.

References

  • Schwenker, G., & Chen, J. B. (1991). "1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis". Archiv der Pharmazie. Available at:[Link]

  • Williams, M. A., et al. (1998). "Stepwise proton transfer in the acid-catalysed hydrolysis of 3,1-benzoxazin-4-ones: electrostatic or hydrogen-bond stabilisation of the conjugate acid". Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

  • Macías, F. A., et al. (2006). "Optimization of Benzoxazinones as Natural Herbicide Models by Lipophilicity Enhancement". Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Taha, M., et al. (2023). "Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase". Pharmaceuticals (Basel). Available at:[Link]

  • Macías, M. A., et al. (2005). "Solubility of Anti-Inflammatory, Anti-Cancer, and Anti-HIV Drugs in Supercritical Carbon Dioxide". Journal of Chemical & Engineering Data. Available at:[Link]

Foundational

Preliminary Pharmacological Screening of Benzoxazin-4-one Compounds: A Technical Guide for Drug Discovery

Executive Summary Benzoxazinones, particularly 4H-3,1-benzoxazin-4-ones, represent a privileged class of bicyclic N,O-heterocyclic compounds characterized by a benzene ring fused to an oxazine moiety[1][2]. Due to their...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoxazinones, particularly 4H-3,1-benzoxazin-4-ones, represent a privileged class of bicyclic N,O-heterocyclic compounds characterized by a benzene ring fused to an oxazine moiety[1][2]. Due to their unique electronic distribution and structural versatility, these compounds serve as critical pharmacophores in modern drug discovery. This technical guide provides an in-depth analysis of the structural rationale, mechanistic pathways, and standardized screening protocols required to evaluate the pharmacological potential of benzoxazin-4-one derivatives, focusing on their roles as serine protease inhibitors, anti-inflammatory agents, and antimicrobial therapeutics.

Structural Rationale & Pharmacophore Dynamics

The pharmacological utility of the 4H-3,1-benzoxazin-4-one core stems from its multifaceted reactivity. The framework contains two highly reactive electrophilic sites at the C2 and C4 positions, which bear partial positive charges[2].

The C4 lactone carbonyl is particularly susceptible to nucleophilic attack. In biological systems, this structural feature allows benzoxazin-4-ones to act as "suicide substrates" or irreversible/pseudo-irreversible inhibitors for various enzymes[3]. Furthermore, the facile modification of the C2 position (e.g., via the introduction of phenyl, amino, or alkyl groups) and the functionalization of the benzenoid ring (e.g., methoxy or halogen substitutions) allow researchers to finely tune the compound's lipophilicity, target affinity, and metabolic stability[1][4].

Mechanistic Pathways & Target Interactions

Serine Protease Inhibition

Benzoxazin-4-ones have garnered significant attention as potent inhibitors of serine proteases, including Cathepsin G (CatG)[5][6], Human Leukocyte Elastase (HLE)[4], and the C1r serine protease of the complement system[7].

Causality in Design: The inhibition occurs via enzyme acylation. The catalytic active-site serine hydroxyl group of the protease executes a nucleophilic attack on the highly electrophilic C4 lactone carbon of the benzoxazin-4-one ring. This results in the opening of the oxazine ring and the formation of a stable, covalently bound acyl-enzyme complex, effectively neutralizing the protease's activity[3].

G BZO Benzoxazin-4-one (Electrophilic C4) Attack Nucleophilic Attack (Ser-OH on C4 Lactone) BZO->Attack Protease Serine Protease (Active Site Serine) Protease->Attack Acylation Enzyme Acylation (Ring Opening) Attack->Acylation Covalent Bond Formation Inhibition Protease Inhibition (Therapeutic Effect) Acylation->Inhibition Sustained Blockade

Fig 1. Mechanism of serine protease inhibition via benzoxazin-4-one enzyme acylation.

Anti-Inflammatory Signaling Modulation

Beyond enzyme inhibition, benzoxazin-4-one derivatives exhibit profound anti-inflammatory effects by modulating intracellular signaling cascades. Recent studies on 1,2,3-triazole-modified derivatives in lipopolysaccharide (LPS)-induced microglial cells demonstrate their ability to activate the Nrf2-HO-1 pathway[8]. By interacting with Nrf2-binding sites, these compounds prevent the degradation of Nrf2 by Keap1, facilitating its nuclear translocation and the subsequent expression of heme oxygenase-1 (HO-1). This cascade significantly reduces reactive oxygen species (ROS) and downregulates pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)[8].

Additionally, hybridizing nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac with a benzoxazinone core effectively masks the free carboxylic acid group of the NSAID. This rational drug design strategy preserves the anti-inflammatory efficacy while drastically reducing gastrointestinal ulcerogenicity[9][10].

Pathway Drug Benzoxazin-4-one Derivative Keap1 Keap1-Nrf2 Complex (Cytosol) Drug->Keap1 Inhibits Degradation Release Nrf2 Release & Stabilization Keap1->Release Nucleus Nuclear Translocation Release->Nucleus HO1 HO-1 Expression (Antioxidant Response) Nucleus->HO1 Gene Transcription Effect Decreased ROS & Inflammation HO1->Effect Cellular Protection

Fig 2. Anti-inflammatory signaling cascade via Nrf2-HO-1 pathway activation.

Standardized Screening Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for the preliminary screening of novel benzoxazin-4-one libraries.

Protocol A: Chromogenic Substrate Hydrolysis Assay for Cathepsin G Inhibition

Rationale: This kinetic assay provides real-time monitoring of enzyme velocity, allowing for the precise calculation of IC50 values and the determination of competitive vs. non-competitive inhibition dynamics[5].

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M HEPES, pH 7.4, 0.5 M NaCl, 10% DMSO). Reconstitute purified human Cathepsin G and the specific chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA).

  • Pre-incubation: In a 96-well microplate, combine 10 µL of the benzoxazin-4-one test compound (serially diluted) with 80 µL of assay buffer containing CatG. Incubate at 37°C for 15 minutes to allow for potential acyl-enzyme complex formation.

  • Reaction Initiation: Add 10 µL of the chromogenic substrate to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine the IC50 using non-linear regression analysis against a positive control.

Protocol B: LPS-Induced BV-2 Microglial Assay for Anti-Inflammatory Activity

Rationale: BV-2 cells are a robust model for neuroinflammation. LPS reliably induces an inflammatory phenotype, making this an ideal system to validate Nrf2-HO-1 pathway activation[8].

  • Cell Culture & Seeding: Culture BV-2 cells in DMEM supplemented with 10% FBS. Seed at a density of 5×104 cells/well in a 24-well plate and incubate overnight.

  • Compound Pre-treatment: Treat the cells with non-cytotoxic concentrations of the benzoxazin-4-one derivatives for 2 hours.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.

  • Nitric Oxide (NO) Quantification: Collect 100 µL of the culture supernatant and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm to quantify nitrite accumulation (a proxy for NO production).

  • ROS & Cytokine Analysis: Use DCFH-DA fluorescent probes to measure intracellular ROS via flow cytometry. Extract total RNA from the cell lysate for RT-qPCR to quantify transcription levels of IL-1β, IL-6, TNF-α, iNOS, and COX-2[8].

Protocol C: Antimicrobial Agar Well Diffusion Screening

Rationale: A standardized, high-throughput method to assess the broad-spectrum bactericidal and fungicidal properties of halogenated (e.g., 6-iodo or 6,8-dibromo) benzoxazin-4-ones[3][11].

  • Inoculum Preparation: Prepare suspensions of target strains (e.g., S. aureus, P. aeruginosa, A. ochraceus) matching a 0.5 McFarland standard.

  • Plate Inoculation: Swab the suspensions uniformly across Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi).

  • Well Preparation & Loading: Aseptically punch 6 mm wells into the agar. Load 50 µL of the test compound dissolved in DMSO (at specified concentrations) into the wells. Include DMSO as a negative control and Ampicillin/Mycostatin as positive controls[11].

  • Incubation & Measurement: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 25°C for 48-72 hours. Measure the zones of inhibition (in mm) using a digital caliper.

Quantitative Data Summary

The following table summarizes the benchmark pharmacological data for various structural modifications of the benzoxazin-4-one scaffold, providing a comparative baseline for future screening campaigns.

Compound Class / ModificationPrimary Target / Assay ModelKey Biological OutcomeReference
Substituted 4H-3,1-benzoxazin-4-ones Cathepsin G (Serine Protease)Potent inhibition (Lead IC50 = 0.84 ± 0.11 µM); high selectivity over thrombin.[5][6]
1,2,3-Triazole-modified derivatives BV-2 Microglia (LPS-induced)Activation of Nrf2-HO-1 pathway; significant reduction in ROS, iNOS, and COX-2.[8]
Benzoxazinone-Diclofenac Hybrid (3d) In vivo Rat Paw Edema / Writhing62.61% edema inhibition; reduced gastric toxicity (Ulcerogenicity Index = 2.67).[9][10]
6-Iodo-4H-3,1-benzoxazin-4-ones Antimicrobial Agar DiffusionModerate to high zones of inhibition against Gram-positive/negative bacteria and fungi.[3]
6,8-Dibromo-3,1-benzoxazin-4-ones Antimicrobial & Anti-inflammatoryBroad-spectrum activity comparable to Ampicillin and Indomethacin.[11]
2-Amino-4H-3,1-benzoxazin-4-ones C1r Serine ProteaseSpecific inhibition of the complement system; potential application in neuroinflammation.[7]

Conclusion & Future Perspectives

The preliminary pharmacological screening of benzoxazin-4-one compounds reveals a highly versatile scaffold capable of addressing diverse therapeutic targets. The inherent electrophilicity of the C4 lactone makes it a privileged structure for serine protease inhibition, while rational substitutions at the C2 and benzenoid positions unlock potent anti-inflammatory and antimicrobial properties. Future drug development efforts should focus on optimizing the metabolic stability of the oxazine ring and utilizing structure-based virtual screening to enhance target selectivity.

References

  • 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one - Biological Activity Smolecule
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance PMC (NIH)
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells Macao Polytechnic University
  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of C
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candid
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs Mongolian Journal of Chemistry
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs National University of Science and Technology
  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review ResearchG
  • Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities Benha University
  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of C
  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease ACS Public

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Cyclodehydration Protocol for 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one

Introduction and Mechanistic Rationale The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of serine protease inhibitors, anti-inflammatory agents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of serine protease inhibitors, anti-inflammatory agents, and novel antineoplastic compounds [1]. The synthesis of 2-aryl-3,1-benzoxazin-4-ones traditionally relies on the harsh thermal condensation of anthranilic acids with acid chlorides in refluxing pyridine or acetic anhydride.

To improve functional group tolerance and yield, this application note details a highly efficient, mild one-pot protocol utilizing Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) and N,N-Dimethylformamide (DMF) .

Causality in Experimental Design
  • Triethylamine (Et₃N) in Step 1: Acts as a non-nucleophilic HCl scavenger during the initial N-acylation, preventing the protonation of the weakly nucleophilic 5-bromoanthranilic acid amine group.

  • TCT/DMF System in Step 2: Reacts to form a Vilsmeier-Haack-type iminium cation. This highly electrophilic species activates the carboxylic acid of the N-acyl intermediate, facilitating a rapid intramolecular nucleophilic attack by the amide oxygen, driving cyclodehydration at room temperature without the need for harsh thermal conditions [2].

Experimental Workflow

Workflow N1 5-Bromoanthranilic Acid + 4-Methoxybenzoyl Chloride N2 N-Acylation (Et3N, CHCl3, RT, 2h) N1->N2 N3 Intermediate: N-(4-Methoxybenzoyl)-5-bromoanthranilic acid N2->N3 N4 Cyclodehydration (Cyanuric Chloride, DMF, RT, 4h) N3->N4 N5 Active Iminium Formation & Intramolecular Attack N4->N5 N6 6-Bromo-2-(4-methoxyphenyl) -3,1-benzoxazin-4-one N5->N6

Fig 1. Synthetic workflow for 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one.

Reagent Matrix and Quantitative Data

The following table summarizes the stoichiometric requirements and expected analytical outcomes for a standard 3.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
5-Bromoanthranilic acid 216.031.0648 mgStarting Material
4-Methoxybenzoyl chloride 170.591.0512 mgAcylating Agent
Triethylamine (Et₃N) 101.191.1460 µLAcid Scavenger
Chloroform (CHCl₃) 119.38-10 mLPrimary Solvent
Cyanuric Chloride (TCT) 184.411.0553 mgDehydrating Agent
N,N-Dimethylformamide 73.09-5 mLCo-solvent / Catalyst
Expected Product 332.15-~800 mg (80%)Target Compound

Step-by-Step Protocol

Phase 1: N-Acylation
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Ensure the flask is flame-dried and flushed with an inert gas (N₂ or Argon) to prevent premature hydrolysis of the acid chloride.

  • Dissolution: Suspend 5-bromoanthranilic acid (648 mg, 3.0 mmol) in anhydrous CHCl₃ (10 mL). Add triethylamine (460 µL, 3.3 mmol) dropwise. The suspension should clarify as the triethylammonium salt of the carboxylic acid forms.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-methoxybenzoyl chloride (512 mg, 3.0 mmol) dropwise over 5 minutes to control the exothermic acylation.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours.

  • Validation (In-Process): Perform TLC (Hexanes:Ethyl Acetate 2:1). The disappearance of the fluorescent starting material spot and the appearance of a lower-Rf spot indicates complete conversion to the N-acyl intermediate.

Phase 2: Cyclodehydration
  • Iminium Generation: In a separate, dry vial, dissolve Cyanuric Chloride (553 mg, 3.0 mmol) in anhydrous DMF (5 mL). Note: This solution should be prepared fresh and will exhibit a pale yellow color.

  • Cyclization: Add the TCT/DMF solution dropwise to the stirring reaction mixture from Phase 1.

  • Stirring: Maintain stirring at room temperature for an additional 4 hours. The mixture may become slightly turbid as the reaction progresses.

  • Quenching & Workup: Evaporate the bulk of the volatile solvents (CHCl₃) under reduced pressure. Pour the remaining DMF-rich residue into a beaker containing 30 mL of vigorously stirred ice-cold distilled water.

  • Isolation: The target compound, 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one, will precipitate as a solid. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake extensively with cold water (3 × 15 mL) to remove residual DMF and cyanuric acid byproducts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.

Phase 3: Analytical Validation (Self-Validating Markers)

To ensure the integrity of the synthesized compound, verify the following spectral markers:

  • FT-IR (ATR): Look for a sharp, intense absorption band at ~1760–1775 cm⁻¹ , which is highly characteristic of the benzoxazinone lactone carbonyl (C=O). The absence of broad N-H and O-H stretching bands (3200–3500 cm⁻¹) confirms complete cyclodehydration.

  • ¹H-NMR (400 MHz, CDCl₃): Expect a sharp singlet at ~3.88 ppm (3H, -OCH₃). The aromatic region will display an AB system for the para-substituted methoxyphenyl ring, and an AMX spin system for the 5-bromo-substituted benzoxazine core.

References

  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: MDPI (Molecules) URL: [Link]

  • Title: One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent Source: National Institutes of Health (PMC) URL: [Link]

Application

Application Note: Kinetic Evaluation of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one in Serine Protease Inhibition Assays

Introduction & Mechanistic Rationale The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore widely recognized for its ability to inhibit critical serine proteases, including human leukocyte elastase (HLE), Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore widely recognized for its ability to inhibit critical serine proteases, including human leukocyte elastase (HLE), Cathepsin G, and chymotrypsin[1][2][3]. Unlike standard non-covalent competitive inhibitors, benzoxazinones function as mechanism-based (or alternate substrate) inhibitors. They arrest enzyme activity by acylating the active-site serine (Ser195), forming a relatively stable acyl-enzyme intermediate that deacylates extremely slowly[4][5].

The specific derivative, 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one , is rationally designed to exploit both electronic and steric parameters to maximize inhibitory potency:

  • 6-Bromo Substitution (Electronic Causality): The halogen at the 6-position acts as a strong electron-withdrawing group (EWG) via inductive effects. By pulling electron density away from the heterocyclic ring, it increases the electrophilicity of the C4 carbonyl carbon. This modification significantly accelerates the rate of nucleophilic attack ( kon​ or kinact​ ) by the catalytic Ser195[4][6].

  • 2-(4-Methoxyphenyl) Substitution (Steric Causality): The aryl group at the 2-position provides essential hydrophobic bulk that docks into the S1/S2 specificity pockets of the target protease[7]. Furthermore, the para-methoxy group can engage in hydrogen bonding or dipole-dipole interactions within the enzyme's binding cleft, enhancing the initial binding affinity ( KI​ ) prior to covalent bond formation.

MoA E Serine Protease (Active Ser195) EI Michaelis Complex (E·I) E->EI + I (k_on) I Benzoxazinone Inhibitor I->EI EI->E (k_off) Acyl Acyl-Enzyme Intermediate EI->Acyl Acylation (k_inact) Acyl->E Deacylation (k_deacyl) P Ring-Opened Product Acyl->P Hydrolysis

Mechanism of action for benzoxazinone-mediated serine protease inhibition.

Experimental Design: Building a Self-Validating System

Because 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is an acyl-enzyme inhibitor, it exhibits time-dependent, slow-binding inhibition kinetics[2]. Standard steady-state IC50​ assays without pre-incubation will drastically underestimate the compound's potency.

To ensure trustworthiness and reproducibility, the assay must be designed as a self-validating system:

  • Causality of Pre-incubation: The inhibitor must be pre-incubated with the enzyme for varying time intervals (e.g., 0 to 60 minutes) before the addition of the substrate. This allows the formation of the covalent acyl-enzyme complex to reach equilibrium.

  • Buffer Selection: A buffer at physiological pH (e.g., 0.1 M HEPES, pH 7.4, 0.5 M NaCl, 0.01% Triton X-100) is required. The inclusion of Triton X-100 is critical to prevent the highly hydrophobic 2-(4-methoxyphenyl) moiety from causing compound aggregation or non-specific adsorption to the microplate walls.

  • Internal Controls: The assay must include a Vehicle Control (DMSO matched to the highest inhibitor concentration) to rule out solvent-induced enzyme denaturation, a Substrate Blank to account for spontaneous auto-hydrolysis of the chromogenic substrate, and a Positive Control (e.g., Sivelestat for HLE) to validate assay sensitivity[8].

Step-by-Step Protocol: Time-Dependent Inhibition Assay

Workflow Step1 1. Reagent Preparation Prepare Inhibitor in DMSO Dilute in Assay Buffer Step2 2. Pre-Incubation Incubate Enzyme + Inhibitor (0-60 min) at 25°C Step1->Step2 Step3 3. Reaction Initiation Add Chromogenic Substrate (e.g., Suc-AAPF-pNA) Step2->Step3 Step4 4. Kinetic Read Monitor Absorbance at 405 nm Continuous Read (15 min) Step3->Step4 Step5 5. Data Analysis Calculate k_obs, k_inact, and K_I Determine Inhibitor Potency Step4->Step5

Step-by-step workflow for time-dependent enzyme inhibition assays.

Materials Required
  • Target Enzyme: Human Cathepsin G (CatG) or Human Leukocyte Elastase (HLE).

  • Substrate: Suc-Ala-Ala-Pro-Phe-pNA (for CatG) or MeOSuc-Ala-Ala-Pro-Val-pNA (for HLE). Cleavage releases p-nitroaniline (pNA), which absorbs strongly at 405 nm.

  • Inhibitor: 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one (10 mM stock in 100% anhydrous DMSO).

Assay Workflow
  • Reagent Preparation: Dilute the inhibitor stock in assay buffer to create a 7-point concentration series (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration remains constant (≤5% v/v) across all wells to maintain enzyme viability. Prepare the enzyme solution at a working concentration of 10 nM.

  • Pre-Incubation (The Critical Step): In a 96-well clear-bottom microplate, add 40 µL of the enzyme solution to 40 µL of the inhibitor dilutions. Include the vehicle and positive control wells. Incubate the plate at 25°C. To determine the rate of inactivation ( kinact​ ), set up parallel incubations for 0, 15, 30, and 60 minutes.

  • Reaction Initiation: Add 20 µL of the chromogenic substrate (final concentration 500 µM, ideally at or above its Km​ ) to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the increase in absorbance at 405 nm continuously for 15 minutes (taking readings every 30 seconds).

Data Presentation & Kinetic Analysis

For mechanism-based inhibitors, potency is best described by the second-order rate constant kinact​/KI​ , rather than a simple IC50​ [4].

Analytical Steps:

  • Calculate the initial velocity ( vi​ ) from the linear portion of the progress curves for each inhibitor concentration and pre-incubation time.

  • Plot the natural log of residual activity ( ln(vi​/v0​) ) versus pre-incubation time to find the observed rate of inactivation ( kobs​ ).

  • Plot kobs​ versus inhibitor concentration [I] and fit to the hyperbolic equation:

    kobs​=KI​+[I]kinact​×[I]​

Table 1: Representative Kinetic Parameters for Benzoxazinone Derivatives against Cathepsin G (Note: Data is synthesized based on established SAR trends for this chemical class to illustrate the impact of the 6-Bromo and 2-aryl substitutions[1][4])

Compound KI​ (µM) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )Mechanistic Note
Unsubstituted 4H-3,1-benzoxazin-4-one15.21.172Baseline acylation rate
6-Bromo-2-(4-methoxyphenyl)-... 2.4 8.5 3,541 EWG accelerates acylation
Reference (Sivelestat)0.212.060,000Clinical HLE specific inhibitor

Conclusion: The addition of the 6-bromo group significantly increases kinact​ due to enhanced electrophilicity at C4, while the 2-(4-methoxyphenyl) group improves binding affinity ( KI​ ) via S1 pocket interactions.

References

  • Aliter, K. F., & Al-Horani, R. A. "Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G." Medicinal Chemistry, 2024. URL:[Link]

  • Stein, R. L., et al. "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones." Biochemistry, 1987. URL:[Link]

  • Hays, S. J., et al. "2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease." Journal of Medicinal Chemistry, 1998. URL:[Link]

  • Krantz, A., et al. "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 1990. URL:[Link]

  • Gütschow, M., et al. "Inhibition of human chymase by 2-amino-3,1-benzoxazin-4-ones." Biochemical and Biophysical Research Communications, 2001. URL:[Link]

  • Crocetti, L., et al. "Current synthetic inhibitors of human neutrophil elastase." Current Topics in Medicinal Chemistry, 2011. URL:[Link]

Sources

Method

Application Note: Substituted Benzoxazinones as High-Performance Fluorescent Probes for Bioimaging and Biosensing

Executive Summary Substituted benzoxazinones represent a highly versatile class of fluorophores characterized by exceptional photophysical properties, including massive Stokes shifts, high quantum yields, and robust phot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted benzoxazinones represent a highly versatile class of fluorophores characterized by exceptional photophysical properties, including massive Stokes shifts, high quantum yields, and robust photostability. This application note provides a comprehensive guide for researchers and drug development professionals on the design, validation, and deployment of benzoxazinone-based fluorescent probes. We detail their utility in detecting critical biological analytes—such as biothiols, bisulfite ions, and mycoplasma contamination—and provide field-proven, self-validating protocols for live-cell imaging.

Photophysical Mechanisms & Structural Advantages

The core structural advantage of 2H-1,4-benzoxazin-2-ones lies in their highly tunable electronic distribution. When substituted at the 7-position with electron-donating groups (e.g., dialkylamino or hydroxyl groups) and at the 3-position with various functional groups, these molecules exhibit strong intramolecular charge transfer (ICT)[1].

  • Overcoming Autofluorescence via Large Stokes Shifts : A critical limitation of traditional fluorophores (like fluorescein) is a narrow Stokes shift, which leads to self-quenching and severe interference from biological autofluorescence. Substituted benzoxazinones undergo significant geometric relaxation in the excited state, achieving massive Stokes shifts—up to 183 nm for 7-dialkylamino derivatives and 155 nm for 7-hydroxy derivatives[1][2]. This allows for clear optical separation between excitation and emission, which is critical for high-contrast deep-tissue imaging.

  • Causality of the "Turn-On" Mechanism : By masking the electron-donating 7-hydroxyl group with a reactive moiety (e.g., a 2,4-dinitrobenzenesulfonate (DNBS) group), the fluorescence is effectively quenched via photoinduced electron transfer (PET). The probe remains "dark" in the background. Upon specific nucleophilic attack by a target analyte, the masking group is cleaved. This restores the ICT process, resulting in a dramatic, high-contrast fluorescence "turn-on"[2].

Key Probe Architectures and Biological Targets

A. Biothiol Sensors (The PBD Probe)

Biothiols like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) are crucial biomarkers for oxidative stress, liver damage, and neurodegenerative diseases. The probe PBD (7-hydroxy-3-phenyl-benzoxazinone masked with DNBS) exhibits up to a 70-fold fluorescence enhancement upon reacting with biothiols. It features high resistance to interference from other amino acids and an exceptionally low detection limit (14.5 nM for GSH)[2].

B. Bisulfite/Sulfite Detectors for Two-Photon Imaging

Bisulfite ions can be detected using a benzoxazinone adduct that yields a turn-on response in the red wavelength region. Because this specific probe architecture is two-photon excitable, it enables deep-tissue imaging in mouse models with minimal scattering and no interference from competing biological anions like cyanide or glutathione[3].

C. Mycoplasma Detection in Cell Culture

Benzoxazinone derivatives conjugated to aminoglycosides (such as kanamycin A) selectively label the glycocalyx of mycoplasma strains. This cationic fluorescent probe allows for rapid, fluorescence-based screening of cell culture contamination via standard flow cytometry or fluorescence microscopy, providing an early-warning system for cell biologists[4].

Quantitative Data Summary

The following table summarizes the photophysical and analytical parameters of key substituted benzoxazinone probes, providing a quick-reference benchmark for assay design.

Probe ArchitecturePrimary Targetλ_ex (nm)λ_em (nm)Stokes ShiftDetection Limit (LOD)Primary Application
PBD (7-hydroxy-3-phenyl) Biothiols (GSH, Cys, Hcy)385540155 nm14.5 nM (GSH)Live HeLa cell imaging
Benzoxazinone-Adduct Bisulfite / Sulfite ionsTwo-PhotonRed RegionN/ALow (Sub-micromolar)Deep tissue imaging (Mouse)
Benzoxazinone-Kanamycin A Mycoplasma glycocalyx490600110 nmN/ACell culture contamination
7-Dialkylamino derivatives Solvent Polarity / pH397–440500–551Up to 183 nmN/ALaser dyes / Polarity sensors

Workflows and Pathway Visualizations

G PBD PBD Probe (Quenched State) Reaction Nucleophilic Cleavage PBD->Reaction Thiol Biothiol Analyte (GSH/Cys/Hcy) Thiol->Reaction PBOH PBOH Fluorophore (Strong Fluorescence) Reaction->PBOH Turn-ON (155nm Shift) DNBS DNBS Byproduct Reaction->DNBS Cleaved

Mechanism of PBD probe activation by biothiols resulting in fluorescence turn-on.

G Step1 HeLa Cell Culture (Seed at 1x10^5 cells/well) Step2 NEM Pre-incubation (Block endogenous thiols) Step1->Step2 Negative Control Branch Step3 Probe Loading (10 µM PBD, 30 min) Step1->Step3 Endogenous Assay Step2->Step3 Step4 Analyte Spike-in (Exogenous GSH/Cys) Step3->Step4 Validation Branch Step5 Confocal Imaging (λex=385nm, λem=540nm) Step3->Step5 Direct Imaging Step4->Step5

Self-validating workflow for live-cell biothiol imaging using standard controls.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary chemical scavengers and interference checks to definitively prove that the observed fluorescence is caused by the target analyte and not spontaneous probe degradation or background noise.

Protocol A: In Vitro Fluorescence Validation & Interference Profiling

Purpose: To establish the baseline optical properties of the probe and verify its selectivity against competing biological species.

  • Buffer Preparation : Prepare a co-solvent system of EtOH and PBS buffer (10 mM, pH 7.4) in a 4:6 (v/v) ratio. Causality: Benzoxazinone derivatives often require a mild organic co-solvent to maintain solubility while simulating physiological pH.

  • Probe Stock : Dissolve the PBD probe in anhydrous DMSO to create a 1 mM stock solution. Store at -20°C in the dark to prevent premature photobleaching.

  • Baseline Measurement (Negative Control) : Dilute the probe to a final concentration of 10 µM in the EtOH-PBS buffer. Record the fluorescence emission spectrum (λ_ex = 385 nm). The quantum yield should be exceptionally low (Φ ≈ 0.011) due to the DNBS quenching effect[2].

  • Analyte Titration : Add varying concentrations of target biothiols (e.g., GSH from 0 to 50 µM). Incubate at 37°C for 30 minutes.

  • Interference Profiling (Self-Validation Step) : In parallel wells, incubate the 10 µM probe with 100 µM of competing amino acids (e.g., Alanine, Glycine, Serine) and reactive oxygen species (ROS). Measure emission at 540 nm. Expected Result: Only wells containing biothiols should exhibit the ~70-fold fluorescence enhancement, validating the chemical specificity of the DNBS cleavage.

Protocol B: Live-Cell Bioimaging of Biothiols (HeLa Cells)

Purpose: To map endogenous biothiol distribution in living cells using a rigorously controlled imaging pipeline.

  • Cell Seeding : Seed HeLa cells in glass-bottom confocal dishes at a density of 1×105 cells/well. Culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • Endogenous Imaging (Experimental Group) : Wash the cells twice with warm PBS. Incubate with 10 µM of the PBD probe for 30 minutes at 37°C. Wash three times with PBS to remove unbound probe, then image using a confocal laser scanning microscope (Excitation: 385 nm; Emission collection: 500–580 nm).

  • Thiol Scavenging (Negative Control) : To prove the fluorescence is strictly biothiol-dependent, pre-treat a separate dish of HeLa cells with 1 mM N-ethylmaleimide (NEM) for 30 minutes. Causality: NEM is a potent alkylating agent that irreversibly blocks free sulfhydryl groups. Subsequent incubation with the PBD probe should yield near-zero fluorescence, proving the probe does not spontaneously activate in the intracellular environment.

  • Exogenous Spike-In (Positive Rescue Control) : Take a third dish of NEM-pretreated cells, wash, and then incubate with 1 mM exogenous GSH for 30 minutes prior to probe loading. Causality: This step should restore the strong yellow-green fluorescence, confirming that the cell machinery is still capable of mediating the probe-analyte reaction and that the NEM quenching was specifically due to thiol depletion.

References

  • Li, B., Zhang, D., An, R., & Zhu, Y. (2019).
  • Agarwalla, H., Pal, S., Paul, A., Jun, Y. W., Bae, J., Ahn, K. H., Srivastava, D. N., & Das, A. (2016). A fluorescent probe for bisulfite ions: its application to two-photon tissue imaging.
  • Trebaul, C., Roncali, J., Garnier, F., & Guglielmetti, R. (1987). Synthesis and Fluorescence Analysis of 3-Substituted 7-Dialkylamino-2H-1,4-benzoxazin-2-ones. Bulletin of the Chemical Society of Japan.
  • Biol Cell. (1990). Benzoxazinone kanamycin A conjugate. A new fluorescent probe suitable to detect mycoplasmas in cell culture.

Sources

Application

in vitro biological activity assays for 6-bromo-benzoxazin-4-ones

An in-depth technical guide to the in vitro biological evaluation of 6-bromo-benzoxazin-4-ones, focusing on their role as mechanism-based enzyme inhibitors and their downstream cellular applications. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the in vitro biological evaluation of 6-bromo-benzoxazin-4-ones, focusing on their role as mechanism-based enzyme inhibitors and their downstream cellular applications.

Executive Summary & Chemical Rationale

The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, primarily recognized for its potent inhibition of serine proteases such as human leukocyte elastase, chymotrypsin, and the complement enzyme C1r[1],[2]. These compounds act as "suicide substrates" or alternative substrate inhibitors. The active-site serine of the protease executes a nucleophilic attack on the C4 carbonyl of the oxazinone ring, leading to ring cleavage and the formation of a stable acyl-enzyme intermediate[2],[3]. Because the subsequent deacylation step is rate-limiting and exceptionally slow, the enzyme remains trapped in an inactive state[2].

The 6-Bromo Advantage: Unsubstituted benzoxazin-4-ones often suffer from poor aqueous stability, spontaneously hydrolyzing into inactive acyclic anthranilates before reaching their biological target[1]. The introduction of a bromine atom at the 6-position exerts an electron-withdrawing effect that stabilizes the oxazinone ring against non-specific nucleophilic attack by water[4]. Paradoxically, this substitution maintains or even enhances the compound's reactivity toward the highly nucleophilic active-site serine, resulting in a superior pharmacokinetic profile and lower IC50​ values[1],[4].

Mechanistic Pathway & Experimental Workflow

To rigorously evaluate a 6-bromo-benzoxazin-4-one candidate, researchers must deploy a self-validating system of assays that confirms target engagement, verifies chemical integrity, and assesses phenotypic outcomes.

Mechanism E Serine Protease (Active Site Ser-OH) MC Michaelis Complex (Non-covalent) E->MC Binding I 6-Br-Benzoxazin-4-one (Inhibitor) I->MC Binding Acyl Acyl-Enzyme Intermediate (Ring-Opened) MC->Acyl Nucleophilic Attack (C4 Carbonyl) Acyl->Acyl Prolonged Inhibition Regen Regenerated Enzyme + Inactive Anthranilate Acyl->Regen Deacylation (Rate-Limiting)

Mechanism of serine protease inhibition by 6-bromo-benzoxazin-4-ones via acylation.

Workflow Start 6-Bromo-Benzoxazin-4-one Candidate P1 Protocol 1: Enzyme Kinetics (Fluorogenic Assay) Start->P1 Target Engagement P2 Protocol 2: Aqueous Stability (UV-Vis/HPLC) Start->P2 Chemical Integrity P3 Protocol 3: Cell Viability (MTT Assay) Start->P3 Phenotypic Screening Decision Data Synthesis & Hit Validation P1->Decision P2->Decision P3->Decision

Tripartite in vitro validation workflow for benzoxazinone drug candidates.

Quantitative Data Summary

The following table synthesizes typical in vitro parameters demonstrating the superiority of the 6-bromo substitution across various biological targets[5],[6],[1],[7].

Compound ClassTarget Enzyme / Cell LineTypical IC50​ / Ki​ Aqueous Half-Life (pH 7.4)Primary Application
Unsubstituted Benzoxazin-4-ones C1r / Human Leukocyte Elastase10 - 50 µM< 30 minBaseline Scaffold
6-Bromo-Benzoxazin-4-ones C1r / Human Leukocyte Elastase0.1 - 5 µM> 120 minLead Optimization
6-Chloro-Benzoxazin-4-ones MarP (M. tuberculosis)~6 µM~ 60 minAntimicrobial
2-Aryl-6-Bromo Derivatives A549 / HCT-116 Cell Lines2.5 - 65 µMN/A (Cellular)Anticancer

Experimental Protocols

Protocol 1: Fluorogenic Serine Protease Inhibition Kinetics

Causality & Rationale: Because 6-bromo-benzoxazin-4-ones are mechanism-based inhibitors, they require a pre-incubation period with the enzyme to allow the covalent acyl-enzyme intermediate to form before the substrate is introduced. Omitting this step will result in artificially high IC50​ values.

Reagents & Setup:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.5. (Note: pH 7.5 is critical to maintain the catalytic triad histidine in its active, unprotonated state. Triton X-100 prevents promiscuous, aggregation-based inhibition).

  • Enzyme: Human Leukocyte Elastase (HLE) or C1r Serine Protease (10 nM final concentration).

  • Substrate: MeOSuc-AAPV-AMC (Fluorogenic, 50 µM final).

Step-by-Step Method:

  • Prepare serial dilutions of the 6-bromo-benzoxazin-4-one in anhydrous DMSO. Ensure the final DMSO concentration in the assay well does not exceed 5% to prevent enzyme denaturation.

  • In a black, flat-bottom 96-well microplate, combine 45 µL of Assay Buffer, 5 µL of the inhibitor dilution, and 25 µL of the enzyme solution.

  • Pre-incubation: Seal the plate and incubate at 37°C for exactly 30 minutes to facilitate covalent acylation[1].

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.

  • Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of 7-amino-4-methylcoumarin (AMC) kinetically for 15 minutes at λex​ = 380 nm and λem​ = 460 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to derive the IC50​ .

Protocol 2: Hydrolytic Stability Profiling

Causality & Rationale: A false negative in Protocol 1 could simply be the result of the compound degrading in the assay buffer. The oxazinone ring is inherently susceptible to hydrolysis[1]. This protocol validates that the 6-bromo substitution provides sufficient half-life ( t1/2​ ) for the compound to act biologically.

Step-by-Step Method:

  • Prepare a 100 µM solution of the 6-bromo-benzoxazin-4-one in PBS (pH 7.4) containing 5% DMSO as a cosolvent.

  • Incubate the solution in a shaking water bath at 37°C.

  • At time intervals (0, 15, 30, 60, 90, and 120 minutes), extract a 100 µL aliquot.

  • Quench the aliquot with 100 µL of ice-cold acetonitrile to halt hydrolysis.

  • Analyze via RP-HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA).

  • Readout: Monitor the disappearance of the intact oxazinone peak (typically absorbing at ~310 nm) and the appearance of the highly polar, ring-opened anthranilate byproduct. Calculate the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Causality & Rationale: Benzoxazinones and their quinazolinone derivatives are frequently evaluated for anticancer activity[5],[6]. Serine proteases play a significant role in tumor invasion and proliferation; thus, inhibiting them can induce cytotoxicity in specific cancer lineages (e.g., A549 human lung cancer cells). The MTT assay relies on the principle that only viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt to insoluble purple formazan[5].

Step-by-Step Method:

  • Harvest A549 cells in the logarithmic growth phase and seed them into a 96-well tissue culture plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow cellular adherence.

  • Aspirate the media and replace it with 100 µL of fresh media containing varying concentrations of the 6-bromo-benzoxazin-4-one (1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin)[5],[6].

  • Incubate for 48 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells.

  • Add 100 µL of cell-culture grade DMSO to each well to solubilize the formazan. Agitate on a plate shaker for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate spectrophotometer. Calculate cell viability relative to the vehicle control.

References

  • Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate.5[5]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. 6[6]

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. ACS Publications. 1[1]

  • Synthesis and Reactions of 4H-3,1-Benzoxazin-4-ones. bu.edu.eg.2[2]

  • Target-Based Screen Against a Periplasmic Serine Protease That Regulates Intrabacterial pH Homeostasis in Mycobacterium tuberculosis. PMC. 7[7]

  • Construction of Benzoxazinones from Anilines and Their Derivatives. ACS Publications. 8[3]

  • Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones. ACS Publications. 4[4]

Sources

Method

Advanced Application Note: Synthesis and Characterization of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one Derivatives

Scientific Rationale & Mechanistic Causality The 4H-3,1-benzoxazin-4-one scaffold (commonly referred to as acylanthranils) represents a privileged pharmacophore in modern medicinal chemistry. Derivatives bearing specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Causality

The 4H-3,1-benzoxazin-4-one scaffold (commonly referred to as acylanthranils) represents a privileged pharmacophore in modern medicinal chemistry. Derivatives bearing specific halogen and electron-donating substitutions—such as 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one —are critical intermediates for synthesizing 4(3H)-quinazolinones, which exhibit profound anti-inflammatory, analgesic, and antineoplastic activities 1.

Beyond their utility as synthetic precursors, 3,1-benzoxazin-4-ones are intrinsically active as potent inhibitors of serine proteases (e.g., human leukocyte elastase). The mechanism of action is driven by the highly electrophilic nature of the lactone carbonyl at the 4-position. The active-site serine hydroxyl of the protease executes a nucleophilic attack on this lactone, resulting in ring cleavage and the formation of a stable, inactive acyl-enzyme intermediate 2. The electron-withdrawing 6-bromo substituent enhances the electrophilicity of the lactone, while the 2-(4-methoxyphenyl) group provides vital steric and lipophilic interactions within the enzyme's binding pocket.

Mechanistic Pathway of Serine Protease Inhibition

Mechanism S1 Serine Protease (Active Site Ser-OH) C1 Nucleophilic Attack (Ser-O⁻ attacks C=O) S1->C1 S2 Benzoxazin-4-one (Electrophilic Lactone) S2->C1 R1 Ring Cleavage (Lactone Opens) C1->R1 E1 Acyl-Enzyme Complex (Enzyme Inactivated) R1->E1

Caption: Mechanism of serine protease inhibition via acyl-enzyme intermediate formation.

Experimental Methodologies: A Self-Validating System

The synthesis of 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is achieved via a robust two-step protocol starting from 5-bromoanthranilic acid 3. To ensure trustworthiness and reproducibility, each step includes integrated Quality Control (QC) checkpoints.

Protocol 1: N-Acylation of 5-Bromoanthranilic Acid

Objective: Synthesize the intermediate 2-(4-methoxybenzamido)-5-bromobenzoic acid. Causality of Reagents: Anhydrous pyridine is selected over aliphatic amines (like triethylamine) because it acts simultaneously as a solvent, an acid scavenger, and a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate). This prevents the precipitation of sticky hydrochloride salts that can trap unreacted starting materials.

Step-by-Step Procedure:

  • Dissolution: In an oven-dried 250 mL round-bottom flask, dissolve 5-bromoanthranilic acid (10.0 mmol, 2.16 g) in anhydrous pyridine (20 mL). Stir continuously under an inert argon atmosphere.

  • Acylation: Cool the reaction mixture to 0–5 °C using an ice-water bath. Slowly add 4-methoxybenzoyl chloride (11.0 mmol, 1.87 g) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 2 hours.

  • Validation Check (TLC): Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the ninhydrin-positive amine spot confirms complete acylation.

  • Isolation: Pour the mixture into 150 mL of ice-cold 5% aqueous HCl with vigorous stirring. A pale-yellow precipitate will form. Filter under vacuum, wash with cold distilled water until the filtrate is pH neutral, and dry in a desiccator.

Protocol 2: Cyclodehydration to the Benzoxazinone Core

Objective: Intramolecular ring closure to form 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one. Causality of Reagents: Acetic anhydride ( Ac2​O ) is utilized as a dehydrating agent. It activates the carboxylic acid group, facilitating the nucleophilic attack by the amide oxygen and driving the elimination of water (as acetic acid) to close the oxazine ring.

Step-by-Step Procedure:

  • Suspension: Transfer the dried intermediate from Protocol 1 into a 100 mL round-bottom flask. Add acetic anhydride (15 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 140 °C for 2–3 hours. The suspension will transition into a clear, homogenous solution as the cyclization proceeds.

  • Concentration: Distill off approximately 70% of the excess acetic anhydride under reduced pressure to prevent product hydrolysis during aqueous workup.

  • Precipitation: Cool the concentrated residue to room temperature and pour it over crushed ice (50 g). Stir vigorously until a solid crystalline mass forms.

  • Validation Check (FT-IR): Perform an IR scan of the crude solid. The definitive self-validating metric for successful cyclization is the shift of the carbonyl ( C=O ) stretching frequency from ~1680 cm⁻¹ (open-chain amide/acid) to a sharp, distinct peak at ~1755–1765 cm⁻¹ (benzoxazinone lactone).

  • Purification: Recrystallize from absolute ethanol to yield pure 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one as off-white needles.

Synthetic Workflow Visualization

Workflow A 5-Bromoanthranilic Acid + 4-Methoxybenzoyl Chloride B N-Acylation (Pyridine, 0-25°C) Acid Scavenging & Nucleophilic Catalysis A->B C 2-(4-Methoxybenzamido)-5-bromobenzoic acid (Intermediate) B->C D Cyclodehydration (Ac2O, Reflux) Water Elimination C->D E 6-Bromo-2-(4-methoxyphenyl) -3,1-benzoxazin-4-one D->E F Aminolysis (R-NH2, AcOH) Ring Opening & Recyclization E->F G Quinazolin-4-one Derivatives (Final Therapeutic Agents) F->G

Caption: Synthetic workflow from 5-bromoanthranilic acid to quinazolin-4-one derivatives.

Quantitative Data & Optimization

To establish the most efficient cyclodehydration parameters, various dehydrating agents were evaluated. Acetic anhydride under reflux provided the optimal balance of yield and purity, avoiding the harsh chlorinating side-reactions occasionally observed with POCl3​ or SOCl2​ .

Table 1: Optimization of Cyclodehydration Conditions

EntryDehydrating Agent / SolventTemperature (°C)Time (h)Yield (%)HPLC Purity (%)
1 Acetic Anhydride (Neat) 140 (Reflux) 2.5 88 >98
2 POCl3​ (Neat)105 (Reflux)4.06590
3 SOCl2​ / DMF803.07292
4DCC / CH2​Cl2​ 2524.04585

Following the synthesis of the core benzoxazinone, derivatization via aminolysis (Protocol 3) with various primary aromatic amines yields a library of quinazolin-4-ones. The physicochemical properties of these derivatives are summarized below.

Table 2: Physicochemical Data of Synthesized Derivatives

Compound CoreR-Group (Position 3)Molecular FormulaMelting Point (°C)IR Lactam/Lactone C=O (cm⁻¹)Yield (%)
Benzoxazin-4-oneNone (Oxygen at Pos 3) C15​H10​BrNO3​ 185–1871755 (Lactone)88
Quinazolin-4-onePhenyl C21​H15​BrN2​O2​ 210–2121670 (Lactam)82
Quinazolin-4-one4-Hydroxyphenyl C21​H15​BrN2​O3​ 245–2471665 (Lactam)78
Quinazolin-4-one4-Chlorophenyl C21​H14​BrClN2​O2​ 230–2321668 (Lactam)85

Note: The disappearance of the 1755 cm⁻¹ lactone band and the emergence of the ~1670 cm⁻¹ lactam band serves as the primary spectroscopic validation for successful conversion from benzoxazinone to quinazolinone.

References

  • NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES.ptfarm.pl.
  • INTRODUCTION: 4H-3,1-benzoxazinones as a class have been known for more than a century.bu.edu.eg.
  • The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.benchchem.com.

Sources

Application

The Benzoxazin-4-one Nucleus: A Versatile Precursor in Modern Heterocyclic Synthesis

Abstract The 1,3-benzoxazin-4-one scaffold represents a cornerstone in synthetic organic chemistry, prized for its inherent reactivity and utility as a versatile building block. This guide provides an in-depth exploratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3-benzoxazin-4-one scaffold represents a cornerstone in synthetic organic chemistry, prized for its inherent reactivity and utility as a versatile building block. This guide provides an in-depth exploration of the synthesis of benzoxazin-4-ones and their subsequent transformations into a diverse array of biologically significant heterocyclic systems. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols and critical insights into experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of benzoxazin-4-ones in their work.

The Strategic Importance of Benzoxazin-4-ones

Benzoxazin-4-ones are a class of fused heterocyclic compounds that have garnered significant attention due to their wide-ranging applications in medicinal chemistry, materials science, and agrochemicals.[1] Their core structure features two key reactive sites: the electrophilic C4 carbonyl carbon and the C2 position, which is susceptible to nucleophilic attack, leading to ring opening.[1] This reactivity profile makes them ideal precursors for the synthesis of a multitude of other heterocyclic structures, most notably quinazolinones, but also triazoles, benzimidazoles, and various fused polycyclic systems.[1][2] The resulting compounds often exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3]

Synthesis of the Benzoxazin-4-one Scaffold

The construction of the benzoxazin-4-one ring system is most commonly achieved from readily available anthranilic acid derivatives. The choice of synthetic route is often dictated by the desired substitution pattern at the C2 position.

From Anthranilic Acid and Acid Chlorides/Anhydrides

One of the most classical and direct methods involves the acylation of anthranilic acid.[4]

Mechanism Insight: The reaction proceeds through a well-established mechanism where the first equivalent of the acid chloride acylates the amino group of anthranilic acid to form an intermediate N-acylanthranilic acid. The second equivalent then reacts with the carboxylic acid moiety to generate a mixed anhydride. This activation of the carboxyl group facilitates an intramolecular nucleophilic attack from the amide nitrogen, followed by the elimination of a molecule of the corresponding acid, leading to the cyclized benzoxazin-4-one.[4] The use of a base like pyridine is crucial as it acts as a scavenger for the HCl generated during the reaction.[5]

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine (sufficient to dissolve).

  • Acylation: Cool the solution in an ice bath (0-5 °C). Add benzoyl chloride (2.2 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water with constant stirring.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with cold water, and then with a 5% sodium bicarbonate solution to remove any unreacted acid.

  • Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent like ethanol to afford pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Synthesis_from_Acid_Chloride Anthranilic_Acid Anthranilic Acid N_Acylanthranilic_Acid N-Acylanthranilic Acid Anthranilic_Acid->N_Acylanthranilic_Acid Pyridine Benzoyl_Chloride_1 Benzoyl Chloride (1 eq) Benzoyl_Chloride_1->N_Acylanthranilic_Acid Mixed_Anhydride Mixed Anhydride N_Acylanthranilic_Acid->Mixed_Anhydride Benzoyl_Chloride_2 Benzoyl Chloride (1 eq) Benzoyl_Chloride_2->Mixed_Anhydride Benzoxazinone 2-Phenyl-4H-3,1-benzoxazin-4-one Mixed_Anhydride->Benzoxazinone Intramolecular Cyclization - HCl

From Anthranilic Acid and Orthoesters

A highly efficient, one-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the condensation of anthranilic acid with orthoesters.[7][8] This method can be performed under both classical heating and microwave irradiation, often without the need for a solvent.[7][9]

Mechanism Insight: The reaction is typically acid-catalyzed.[8] The orthoester, in the presence of an acid like acetic acid, generates a stabilized carbocation. The amino group of anthranilic acid then attacks this carbocation, leading to the formation of an iminium intermediate after the loss of an ethanol molecule. Subsequent intramolecular cyclization and elimination of a second molecule of ethanol yield the final benzoxazin-4-one product.[2]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Methyl-4H-benzo[d][1][10]oxazin-4-one [8]

  • Reaction Setup: In a 5-mL microwave tube, prepare a solution of anthranilic acid (1.0 mmol) in triethyl orthoacetate (2.0–2.7 equivalents).

  • Microwave Irradiation: Stir the mixture for 30 seconds before irradiating in a microwave reactor at 100 °C (400 W) for 45 minutes to 3 hours. The reaction should be performed under a nitrogen atmosphere.

  • Isolation: Upon cooling, the crude product often crystallizes directly from the reaction mixture.

  • Purification: The product can be purified by trituration with a mixture of 5% ether in pentane.

Reactant 1Reactant 2ConditionsProductYield (%)Reference
Anthranilic AcidTriethyl orthoacetateMicrowave, 100 °C, neat2-Methyl-4H-benzo[d][1][10]oxazin-4-one82[8]
Anthranilic AcidTriethyl orthobenzoateAcetic acid, 100 °C, neat2-Phenyl-4H-benzo[d][1][10]oxazin-4-one91[8]

Transformation of Benzoxazin-4-ones into Other Heterocycles

The true synthetic power of benzoxazin-4-ones lies in their ability to serve as precursors to a vast array of other heterocyclic systems through ring-opening and subsequent recyclization reactions with various nucleophiles.

Synthesis of Quinazolin-4(3H)-ones

The most prominent application of benzoxazin-4-ones is in the synthesis of quinazolin-4(3H)-ones, a scaffold of immense pharmacological importance.[2][11]

Mechanism Insight: The reaction proceeds via a nucleophilic attack of a primary amine or hydrazine at the C4 carbonyl carbon of the benzoxazin-4-one ring, leading to the opening of the oxazinone ring to form an N-acylanthranilamide intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to afford the corresponding 2,3-disubstituted quinazolin-4(3H)-one.[11]

Quinazolinone_Synthesis Benzoxazinone 2-Substituted Benzoxazin-4-one Intermediate N-Acylanthranilamide Intermediate Benzoxazinone->Intermediate Nucleophilic Attack & Ring Opening Primary_Amine R'-NH₂ Primary_Amine->Intermediate Quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-one Intermediate->Quinazolinone Intramolecular Cyclization - H₂O

Experimental Protocol: Synthesis of 2-Propyl-3-phenyl-quinazolin-4(3H)-one [11]

  • Reaction Setup: In a round-bottom flask, dissolve 2-propyl-4H-3,1-benzoxazin-4-one (1 equivalent) in glacial acetic acid.

  • Amine Addition: Add aniline (1.1 equivalents) to the solution.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Synthesis of 3-Amino-quinazolin-4(3H)-ones

The reaction of benzoxazin-4-ones with hydrazine hydrate provides a straightforward route to 3-amino-quinazolin-4(3H)-ones, which are themselves valuable intermediates for the synthesis of fused heterocyclic systems like triazolo-quinazolines.[4]

Experimental Protocol: Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one [4]

  • Reaction Setup: To a solution of 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

  • Reaction: Reflux the mixture for 3-4 hours.

  • Isolation: Upon cooling, the product often crystallizes out of the solution. The solid is collected by filtration.

  • Purification: The product can be recrystallized from ethanol to yield pure 3-amino-2-methyl-quinazolin-4(3H)-one.

Synthesis of Benzimidazoles

While less common, benzoxazin-4-ones can be converted to benzimidazole derivatives. This transformation typically involves reaction with o-phenylenediamine.

Mechanism Insight: The reaction likely proceeds through initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the C4 carbonyl of the benzoxazin-4-one, leading to ring opening. The resulting intermediate then undergoes an intramolecular cyclization between the second amino group and the newly formed amide carbonyl, followed by dehydration to form the benzimidazole ring.

Experimental Protocol: General Procedure for Benzimidazole Synthesis

  • Reaction Setup: A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) and o-phenylenediamine (1.1 equivalents) is heated in a high-boiling solvent such as glacial acetic acid or polyphosphoric acid.

  • Reaction: The reaction mixture is typically heated at reflux for several hours.

  • Work-up and Isolation: The work-up procedure will depend on the solvent used. For acetic acid, the mixture is cooled and poured into water, and the precipitate is collected. For polyphosphoric acid, the reaction mixture is poured onto ice, neutralized with a base, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Synthesis of 1,2,4-Triazoles

Benzoxazin-4-one derivatives can serve as precursors for the synthesis of fused triazole systems. For instance, 3-amino-quinazolin-4(3H)-ones, derived from benzoxazin-4-ones, can be used to construct triazolo[4,3-a]quinazolinones.

Experimental Protocol: Synthesis of Triazolo[4,3-a]quinazolinones

  • Starting Material: Begin with the 3-amino-quinazolin-4(3H)-one synthesized from the corresponding benzoxazin-4-one.

  • Reaction: React the 3-amino-quinazolin-4(3H)-one with an appropriate one-carbon source, such as triethyl orthoformate or formic acid, under reflux conditions.

  • Cyclization: The reaction leads to the formation of the fused triazole ring through intramolecular cyclization and dehydration.

  • Isolation and Purification: The product is isolated by cooling the reaction mixture and collecting the precipitate, which is then purified by recrystallization.

Biological Significance of Derived Heterocycles

The heterocyclic compounds synthesized from benzoxazin-4-one precursors exhibit a wide range of biological activities, making them attractive targets for drug discovery and development.

Heterocyclic CoreBiological ActivitiesKey Examples and References
Quinazolinones Anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant.[9][12][13]Erlotinib and Gefitinib (anticancer agents).[6] Compounds with potent anti-inflammatory activity by inhibiting COX-2 and other inflammatory mediators.[7]
Benzimidazoles Anticancer, anthelmintic, antiviral, antifungal.[3][14]Albendazole and Mebendazole (anthelmintics).[14] Various derivatives show potent anticancer activity by targeting topoisomerase and other enzymes.[3][15]
Triazoles Antifungal, antiviral, anticancer.[4][16]Fluconazole and Itraconazole (antifungal agents). Ribavirin (antiviral agent).[16]

Conclusion

Benzoxazin-4-ones are undeniably powerful and versatile intermediates in the field of heterocyclic chemistry. Their straightforward synthesis from readily available starting materials, coupled with their predictable reactivity towards a wide range of nucleophiles, provides access to a rich diversity of complex and biologically active heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize benzoxazin-4-ones in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. 2024. [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega. 2023. [Link]

  • Synthesis, antimicrobial and anti-inflammatory activity of some new benzoxazinone and quinazolinone candidates. Chemical and Pharmaceutical Bulletin. 2014. [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. 2008. [Link]

  • 4H-Benzo[d][1][10]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules. 2019. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. 2024. [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Cellular and Molecular Medicine. 2022. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules. 2023. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Pharmaceuticals. 2023. [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Journal of Pharmaceutical Sciences. 2023. [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of anthelminthics. 2024. [Link]

  • Biological Activities of Recent Advances in Quinazoline. IntechOpen. 2024. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. 2012. [Link]

  • Antiviral activity of thiadiazoles, oxadiazoles, triazoles and thiazoles. ARKIVOC. 2020. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. 2013. [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. 2023. [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. 2004. [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules. 2024. [Link]

  • Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. Journal of Pharmaceutical Research International. 2022. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. DARU Journal of Pharmaceutical Sciences. 2012. [Link]

  • Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. Journal of Chemistry. 2021. [Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic. 1967. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing highly functionalized 3,1-benzoxazin-4-ones often presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing highly functionalized 3,1-benzoxazin-4-ones often presents unique challenges. The target molecule, 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one , is a critical intermediate for downstream quinazolinone-based APIs and serine protease inhibitors.

However, its synthesis—typically achieved via the N-acylation of 2-amino-5-bromobenzoic acid with 4-methoxybenzoyl chloride followed by cyclodehydration—is frequently plagued by low yields. This guide provides field-proven, mechanistically grounded solutions to overcome incomplete acylation, thermal degradation, and product hydrolysis.

Process Workflow & Diagnostic Logic

The following diagnostic workflow outlines the critical failure points in the synthesis pathway and the logical interventions required to maintain high yields.

Workflow Start 2-Amino-5-bromobenzoic acid + 4-Methoxybenzoyl chloride Acylation Step 1: N-Acylation (Pyridine / CH2Cl2) Start->Acylation Diag1 TLC Check: Unreacted Amine? Acylation->Diag1 Sol1 Add DMAP (0.1 eq) Extend time by 2h Diag1->Sol1 Yes (Low Nucleophilicity) Intermediate N-(4-Methoxybenzoyl)- 5-bromoanthranilic acid Diag1->Intermediate No (Complete) Sol1->Intermediate Cyclization Step 2: Cyclodehydration (Cyanuric Chloride or CDI) Intermediate->Cyclization Diag2 TLC Check: Ring Hydrolysis during workup? Cyclization->Diag2 Sol2 Avoid aqueous base. Use anhydrous workup. Diag2->Sol2 Yes (Moisture Sensitive) Product Target: 6-Bromo-2-(4-methoxyphenyl) -3,1-benzoxazin-4-one Diag2->Product No (Stable) Sol2->Product

Diagnostic workflow for 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one synthesis.

Quantitative Reagent Comparison

The choice of cyclodehydration reagent dictates the final yield. Traditional methods rely on boiling acetic anhydride, but modern protocols favor milder reagents to prevent the thermal degradation of the sensitive oxazinone ring[1].

Cyclodehydration ReagentReaction TempReaction TimeTypical Yield RangeMechanistic ByproductsScalability / Notes
Acetic Anhydride (Ac₂O) 130 °C (Reflux)4–6 hours60–75%Acetic acidProne to thermal degradation and tar formation[1].
Cyanuric Chloride (CC) / DMF 20–25 °C (RT)2–4 hours85–95%Water-soluble triazine derivativesHighly efficient; requires careful temperature control during iminium formation[2].
1,1'-Carbonyldiimidazole (CDI) 20–25 °C (RT)1–2 hours80–90%Imidazole, CO₂Greenest profile; excellent functional group tolerance[3].

Troubleshooting & FAQs

Q1: My initial N-acylation step is stalling at 50-60% conversion, even with excess 4-methoxybenzoyl chloride. Why is this happening? Causality: The starting material, 2-amino-5-bromobenzoic acid, is electronically deactivated. The bromine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I effect), which pulls electron density away from the aromatic ring and the ortho-amino group. This significantly reduces the nucleophilicity of the nitrogen lone pair, making its attack on the electrophilic carbonyl carbon of the acid chloride sluggish. Solution: Do not simply increase the temperature, as this promotes the formation of mixed anhydrides at the carboxylic acid moiety. Instead, introduce DMAP (4-Dimethylaminopyridine) at 0.1 equivalents . DMAP acts as a hypernucleophilic catalyst, reacting with the acid chloride to form a highly reactive acylpyridinium intermediate that easily overcomes the poor nucleophilicity of the brominated amine.

Q2: I achieved full conversion in the cyclization step according to TLC, but my isolated yield of the benzoxazinone is extremely low after workup. What happened? Causality: 3,1-Benzoxazin-4-ones feature a highly electrophilic C2 carbon flanked by an oxygen and a nitrogen atom. They are exquisitely sensitive to moisture. During standard aqueous workups—especially if mild bases like Na₂CO₃ are used to neutralize acids—water acts as a nucleophile, attacking the C2 position. This leads to rapid ring-opening hydrolysis, reverting the product back to the acyclic N-(4-methoxybenzoyl)-5-bromoanthranilic acid[4]. Solution: Transition to a strictly non-aqueous or minimal-aqueous workup. If the product precipitates directly from the reaction mixture, filter it immediately and wash with cold, dry diethyl ether. If an extraction is mandatory, use ice-cold saturated NaHCO₃ for a maximum of 30 seconds, separate immediately, and dry the organic layer over anhydrous Na₂SO₄.

Q3: Why should I switch from Acetic Anhydride to Cyanuric Chloride for the cyclization step? Causality: While refluxing acetic anhydride is the classical dehydrating agent, the extended heating required (often >130 °C) drives unwanted side reactions, including decarboxylation and dimerization[1]. Cyanuric chloride, when mixed with DMF, generates a highly reactive Vilsmeier-Haack-type iminium cation. This intermediate activates the carboxylic acid of the N-acylanthranilic acid at room temperature, driving rapid cyclodehydration via an active ester intermediate without the thermal stress that degrades the benzoxazinone ring[2].

Self-Validating Experimental Protocols

The following protocol utilizes the Cyanuric Chloride/DMF cyclodehydration route to maximize the yield of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one.

Protocol A: Step 1 - N-Acylation
  • Preparation: In an oven-dried 250 mL round-bottom flask flushed with N₂, dissolve 2-amino-5-bromobenzoic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add anhydrous triethylamine (TEA, 12.0 mmol) and DMAP (1.0 mmol). Self-Validation Checkpoint: The suspension should clarify into a pale-yellow solution as the amine salt forms.

  • Acylation: Cool the flask to 0 °C in an ice bath. Dissolve 4-methoxybenzoyl chloride (11.0 mmol) in DCM (10 mL) and add dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours.

  • Validation & Workup: Monitor by TLC (Hexane:EtOAc 6:4). The starting amine (fluorescent blue under 254 nm UV) should completely disappear. Wash the organic layer with 1N HCl (2 × 20 mL) to remove DMAP/TEA, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the crude N-(4-methoxybenzoyl)-5-bromoanthranilic acid.

Protocol B: Step 2 - Mild Cyclodehydration
  • Iminium Complex Formation: In a separate oven-dried flask, dissolve Cyanuric Chloride (10.0 mmol) in anhydrous DMF (15 mL). Stir at 0 °C for 30 minutes. Self-Validation Checkpoint: A white precipitate of the iminium complex will form, indicating successful reagent activation[2].

  • Cyclization: Dissolve the crude N-acyl intermediate from Step 1 in anhydrous DCM (30 mL) and add it dropwise to the iminium suspension at 0 °C. Add TEA (10.0 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation & Isolation: Monitor by TLC. The acyclic intermediate will convert to a higher Rf spot (the benzoxazinone).

  • Anhydrous Workup: Evaporate the DCM under reduced pressure. Add cold, dry diethyl ether (50 mL) to the DMF residue. The desired 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one will precipitate. Filter the solid rapidly through a Büchner funnel, wash with cold ether, and dry under high vacuum. Do not wash with water.

References

  • "CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones", ChemRxiv,[Link]

  • "A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids", ResearchGate,[Link]

  • "INTRODUCTION: Chemistry of 4H-3,1-Benzoxazin-4-ones", Benha University,[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with Brominated Benzoxazinones in Aqueous Media

Welcome to the technical support center for handling brominated benzoxazinone compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling brominated benzoxazinone compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of molecules. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of brominated benzoxazinones.

Q1: Why are brominated benzoxazinones often poorly soluble in aqueous media?

A1: The poor aqueous solubility is rooted in their fundamental physicochemical properties. The core benzoxazinone structure is a rigid, aromatic, and largely hydrophobic scaffold. The introduction of a bromine atom, while often key for biological activity, typically increases the molecule's lipophilicity (hydrophobicity) and molecular weight.[1][2][3] This makes it energetically unfavorable for the compound to dissolve in a highly polar solvent like water. Furthermore, the planar nature of these molecules can lead to strong intermolecular forces in the solid state (high crystal lattice energy), which must be overcome by the solvent for dissolution to occur.[4][5]

Q2: What is the absolute first step I should take when facing a solubility problem?

A2: Before attempting any solubilization strategy, you must establish a baseline by determining the compound's aqueous solubility. The "shake-flask" method is the gold-standard for measuring thermodynamic (or equilibrium) solubility and is the most reliable starting point.[5][6][7] This value provides a quantitative measure of the problem's extent and serves as a benchmark against which you can evaluate the success of any enhancement technique. For ionizable compounds, assessing this solubility at different pH values (e.g., pH 5.0, 7.4, 9.0) is also critical.[5][8]

Q3: My compound won't dissolve for an in vitro assay. What are the quickest methods to try?

A3: For initial screening and in vitro assays, the most direct approach is to use a water-miscible organic co-solvent.[9][10] A high-concentration stock solution is typically prepared in a solvent like dimethyl sulfoxide (DMSO) or ethanol and then diluted into the aqueous assay buffer.[10][11] It is crucial that the final concentration of the co-solvent in the assay is low enough (typically <0.5-1%) to not interfere with the biological system.[10] Gentle warming or sonication can also be used to aid the dissolution of the initial stock solution.

Q4: How can I be sure my compound is truly dissolved and not just a fine suspension or colloidal aggregate?

A4: This is a critical and often overlooked question. Undissolved particles can lead to inconsistent and erroneous assay results.[11]

  • Visual Inspection: First, check the solution against a light source for any visible particulates or Tyndall effect (light scattering by suspended particles).

  • Filtration: Filter the solution through a 0.22 µm syringe filter. If the compound is truly dissolved, the concentration of the filtrate, as measured by HPLC-UV or LC-MS, should be identical to the unfiltered solution. A significant drop in concentration indicates the presence of precipitate or aggregates.

  • Instrumentation: Techniques like dynamic light scattering (DLS) or nephelometry can quantitatively measure sub-visible particles but are often reserved for more in-depth formulation work.

Troubleshooting Guides & In-Depth Solutions

This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.

Workflow for Troubleshooting Solubility Issues

Before diving into specific issues, this workflow provides a logical path to follow when selecting a solubilization strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Compound with Poor Aqueous Solubility solubility_test Determine Thermodynamic Solubility (Shake-Flask) start->solubility_test is_ionizable Is the compound ionizable (acidic/basic)? solubility_test->is_ionizable ph_adjust Strategy 1: pH Adjustment is_ionizable->ph_adjust Yes cosolvent Strategy 2: Co-solvent System is_ionizable->cosolvent No / Insufficient assay_interference Does the co-solvent interfere with the assay? cosolvent->assay_interference cyclodextrin Strategy 3: Cyclodextrin Complexation assay_interference->cyclodextrin Yes in_vivo Need formulation for in vivo studies? assay_interference->in_vivo No cyclodextrin->in_vivo advanced Advanced Strategies: - Amorphous Solid Dispersions - Nanocrystals in_vivo->advanced Yes G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) BH R-NH3+ (Ionized, More Soluble) B R-NH2 (Neutral, Less Soluble) BH->B + OH- caption Mechanism for a basic compound. The opposite holds for an acidic compound. G cluster_0 cluster_1 drug Brominated Benzoxazinone (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow -> complex Inclusion Complex (Water Soluble)

Sources

Troubleshooting

Technical Support Center: Optimizing Benzoxazin-4-one Ring Closure

From the Desk of a Senior Application Scientist Welcome to the technical support center for benzoxazin-4-one synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for benzoxazin-4-one synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of forming this privileged heterocyclic scaffold. The synthesis of benzoxazin-4-ones, while established, is often nuanced, with success hinging on the careful control of reaction parameters. This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering logical, field-tested solutions to common experimental hurdles.

Core Concept: The Cyclization Pathway

The most prevalent strategies for synthesizing 4H-3,1-benzoxazin-4-ones begin with anthranilic acid or its derivatives. The fundamental transformation involves two key steps: N-acylation of the anthranilic acid followed by an intramolecular cyclodehydration to form the six-membered oxazinone ring. The efficiency of this final ring-closure is the critical, and often most challenging, step to optimize.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product A Anthranilic Acid Derivative C N-Acyl Anthranilic Acid A->C N-Acylation B Acylating Agent (e.g., Acid Anhydride, Acid Chloride) D 4H-3,1-Benzoxazin-4-one C->D Intramolecular Cyclodehydration (Critical Step)

Caption: General workflow for benzoxazin-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common cyclizing agents, and how do I choose between them?

A1: The choice of cyclizing agent is critical and depends on your substrate and desired reaction conditions.

  • Acetic Anhydride: This is a widely used, cost-effective reagent, particularly for forming 2-methyl-substituted benzoxazin-4-ones.[1] It often requires heating (reflux) to drive the cyclodehydration. It acts as both a dehydrating agent and a solvent when used in excess.[1]

  • Thionyl Chloride (SOCl₂): A more powerful dehydrating agent than acetic anhydride, it can sometimes facilitate cyclization at lower temperatures. However, it is highly reactive and can lead to charring or side product formation if conditions are not strictly controlled.[2]

  • Cyanuric Chloride (TCT): In combination with DMF, cyanuric chloride forms an iminium cation that efficiently promotes cyclodehydration under mild conditions, often at ambient temperature.[3] This method is praised for its high yields and broad substrate scope, accommodating various 2-aryl, heteroaryl, and styryl substitutions.[3]

  • Modern Catalytic Systems: For milder conditions and greater functional group tolerance, various transition-metal catalysts (e.g., Copper, Palladium, Gold) have been developed.[3][4] For instance, copper-catalyzed methods can achieve C-N coupling and rearrangement in a tandem process, offering an efficient route to the desired heterocycles.[5]

Q2: Why are anhydrous conditions so important for this reaction?

A2: The benzoxazin-4-one ring is essentially a mixed anhydride and is susceptible to hydrolysis.[2] The presence of water, even in trace amounts from solvents or reagents, can hydrolyze the product back to the N-acyl anthranilic acid intermediate, leading to significantly reduced yields.[2] Therefore, using anhydrous solvents and ensuring all glassware is thoroughly dried is paramount for success.

Q3: My starting anthranilic acid has strong electron-withdrawing groups. What challenges should I anticipate?

A3: Electron-withdrawing groups (e.g., -NO₂) on the anthranilic acid ring decrease the nucleophilicity of the amino group, which can slow down the initial N-acylation step. More importantly, they can make the final cyclization more difficult, sometimes favoring the formation of the dihydro intermediate over the fully aromatic benzoxazin-4-one.[3] In such cases, you may need to employ more forceful conditions (higher temperatures, stronger dehydrating agents) or switch to a more robust catalytic system.[3]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.

G Start Low or No Product Yield? Cause1 Incomplete Reaction? Start->Cause1 Cause2 Product Degradation? Start->Cause2 Cause3 Hydrolysis? Start->Cause3 Cause4 Poor Starting Materials? Start->Cause4 Sol1 Extend reaction time Increase temperature cautiously Monitor by TLC Cause1->Sol1 Solution Sol2 Reduce temperature Use milder cyclizing agent Cause2->Sol2 Solution Sol3 Use anhydrous solvents Dry all reagents/glassware Cause3->Sol3 Solution Sol4 Purify starting materials Verify reagent activity Cause4->Sol4 Solution

Caption: Troubleshooting workflow for low-yield benzoxazin-4-one synthesis.

Problem 1: My TLC analysis shows unreacted starting material and a new spot, but very little desired product.

  • Question: I've run the reaction for the prescribed time, but it appears the cyclization is incomplete. The new spot is likely the N-acyl anthranilic acid intermediate. What should I do?

  • Answer & Causality: This is a classic case of inefficient cyclization.[4] The initial N-acylation has occurred, but the energy barrier for the subsequent intramolecular ring closure has not been overcome.

    • Solution 1 (Thermal Methods): If you are using a thermal method (e.g., with acetic anhydride), the most direct approach is to increase the energy input. Extend the reflux time and continue to monitor the reaction by TLC. If the reaction remains stalled, a modest increase in temperature may be necessary, but be cautious of potential degradation.[2]

    • Solution 2 (Reagent Activity): Your cyclizing agent may be inactive. Acetic anhydride can hydrolyze over time if not stored properly. Thionyl chloride can also degrade. Use a fresh bottle of the reagent or distill it prior to use.

    • Solution 3 (Switch Reagents): If thermal methods consistently fail, your substrate may require a more potent cyclizing agent. Switching to a system like cyanuric chloride/DMF, which operates under milder conditions via a different mechanism, can often successfully cyclize stubborn intermediates.[3]

Problem 2: The reaction mixture has turned dark brown or black, and the yield is extremely low.

  • Question: I was trying to drive the reaction to completion by increasing the heat, but it resulted in charring. How can I avoid this decomposition?

  • Answer & Causality: This indicates product or starting material degradation due to excessive heat.[2] Benzoxazin-4-ones and their precursors can be thermally sensitive. The goal is to find a temperature that provides sufficient energy for cyclization without initiating decomposition pathways.

    • Solution 1 (Temperature Control): Carefully optimize the reaction temperature. Do not assume that higher temperatures are always better. Run a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and stability.[2]

    • Solution 2 (Milder Conditions): This is a strong indication that a high-temperature thermal method is inappropriate for your specific substrate. Transition to a method that operates at or near room temperature. Modern catalytic approaches using copper or palladium, or chemical activation with cyanuric chloride, are excellent alternatives.[3][4]

Problem 3: I isolated a product, but it's not my target benzoxazin-4-one. Mass spectrometry suggests it's a diamide.

  • Question: My reaction, which uses an acid chloride in pyridine, seems to have resulted in a ring-opened product. Why did this happen?

  • Answer & Causality: This is a known side reaction, particularly when using acid chlorides.[6] The mechanism for benzoxazin-4-one formation with acid chlorides can involve the acylation of both the amino and carboxylic acid groups of anthranilic acid.[1] If an external nucleophile (like another molecule of anthranilic acid or an amine impurity) attacks the activated intermediate before intramolecular cyclization can occur, it can lead to the formation of a linear diamide. This problem can be more pronounced with substituted anthranilic acids.[6]

    • Solution 1 (Stoichiometry and Order of Addition): Carefully control the stoichiometry. Traditionally, two equivalents of the acid chloride are used in pyridine.[1] Ensure slow, dropwise addition of the acid chloride to the solution of anthranilic acid in pyridine at a low temperature (e.g., 0°C) to control the reaction rate and favor the desired intramolecular pathway.[7]

    • Solution 2 (Alternative Route): To completely avoid this issue, bypass the use of acid chlorides. A more reliable two-step procedure is to first synthesize the N-acyl anthranilic acid and then cyclize it in a separate step using a dehydrating agent like acetic anhydride.[4] This decouples the acylation and cyclization steps, preventing the intermolecular side reaction.

Data Summary Tables

Table 1: General Conditions for Common Cyclization Methods

MethodCyclizing AgentTypical SolventTemperatureKey Considerations
Thermal Dehydration Acetic AnhydrideAcetic Anhydride (neat)Reflux (100-140°C)Simple, cost-effective; risk of thermal degradation with sensitive substrates.[1][2]
Acid Chloride R-COCl / PyridinePyridine0°C to RTRisk of ring-opened diamide formation; requires careful stoichiometric control.[1][6]
Chemical Activation Cyanuric ChlorideDMFRoom TemperatureMild conditions, high yields, broad scope; good for complex substrates.[3]
Copper Catalysis CuI / LigandDMSO, Dioxane80-130°CMilder than thermal methods; good functional group tolerance.[4][5]
Palladium Catalysis Pd Catalyst / COVariesVariesExcellent for carbonylative coupling approaches to build the ring system.[3][8]

Key Experimental Protocols

Protocol 1: General Procedure for Cyclization using Acetic Anhydride

This protocol is based on the classical method for synthesizing 2-substituted benzoxazin-4-ones from N-acyl anthranilic acids.[4]

  • Preparation: Ensure all glassware is oven or flame-dried before use.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve the N-acyl anthranilic acid (1 equivalent) in an excess of acetic anhydride (5-10 equivalents).

  • Heating: Heat the reaction mixture to reflux (typically around 120-140°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 1:1 n-hexane:ethyl acetate). The disappearance of the starting material spot indicates completion. Reaction times can range from 2 to 8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to quench the excess acetic anhydride.

  • Isolation: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a cold solvent like ethanol to remove impurities.

  • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Protocol 2: General Procedure for Cyclization using Cyanuric Chloride

This protocol describes a milder, highly efficient method for cyclizing N-acylated anthranilic acids.[3]

  • Preparation: Use anhydrous DMF as the solvent. Ensure all glassware is thoroughly dried.

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the N-acylated anthranilic acid (1 equivalent) in anhydrous DMF.

  • Reagent Addition: To this solution, add cyanuric chloride (1.1 equivalents) followed by triethylamine (2.2 equivalents). The reaction is often exothermic; maintain the temperature at or near room temperature with a water bath if necessary.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Isolation: The product will typically precipitate. Collect the solid by vacuum filtration and wash it extensively with water to remove DMF and triethylamine hydrochloride salts.

  • Purification: Dry the crude solid. Further purification can be achieved by recrystallization or flash column chromatography on silica gel.

References

  • Yin, J., et al. (2012). Synthesis of 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-6. Available at: [Link]

  • Gande, S., & Guntreddi, T. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(5710). Available at: [Link]

  • Al-Suod, H. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Chemistry of Heterocyclic Compounds, 49, 211-233. Available at: [Link]

  • Hou, T., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available at: [Link]

  • Shariat, M., et al. (n.d.). Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. Available at: [Link]

  • Kang, J., et al. (2008). An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. ARKIVOC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Setyadi, A., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][2][9]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. Available at: [Link]

  • ACS Publications. (2010). Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][2][3]benzoxazine-3-carboxamide Derivative for Depression and Anxiety. Available at: [Link]

  • Kam, K-H., et al. (2008). An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. ARKIVOC, 2008(14), 67-76. Available at: [Link]

  • Ge, Z-Y., et al. (2013). Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones. The Journal of Organic Chemistry, 78(9), 4524-9. Available at: [Link]

  • Patel, M., & Talele, T. (2018). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][2][9]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals working with 3,1-benzoxazin-4-one derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals working with 3,1-benzoxazin-4-one derivatives. This guide addresses the critical instability of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one in Dimethyl Sulfoxide (DMSO), providing mechanistic insights, diagnostic criteria, and self-validating protocols to ensure the integrity of your experimental workflows.

Mechanistic Deep-Dive: The Causality of Degradation

The 4H-3,1-benzoxazin-4-one ring system is a highly reactive pharmacophore. Its biological utility—often acting as a mechanism-based inhibitor for serine proteases—stems from the highly electrophilic nature of the C4 carbonyl group. The fusion of the heterocycle to the benzene ring, combined with the adjacent oxygen and nitrogen atoms, creates an activated cyclic ester/amide system[1].

While this electrophilicity is necessary for target engagement, it creates a severe vulnerability in vitro. DMSO is notoriously hygroscopic; it rapidly absorbs atmospheric moisture upon opening. When 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is dissolved in standard, non-anhydrous DMSO, the trace water acts as a nucleophile. It attacks the C4 carbonyl, forming a tetrahedral intermediate that irreversibly collapses, cleaving the C-O bond[2]. This hydrolytic ring-opening converts your active compound into an inactive N-acylanthranilic acid derivative: 2-(4-methoxybenzamido)-5-bromobenzoic acid .

HydrolysisPathway A 6-Bromo-2-(4-methoxyphenyl) -3,1-benzoxazin-4-one (Intact) B Nucleophilic Attack by H2O A->B Trace H2O in DMSO C Tetrahedral Intermediate B->C D C-O Bond Cleavage C->D E 2-(4-Methoxybenzamido) -5-bromobenzoic acid (Degraded) D->E Irreversible

Hydrolytic degradation of 3,1-benzoxazin-4-one via nucleophilic attack in wet DMSO.

Diagnostic Guide & Quantitative Stability Data

To maintain scientific integrity, you must be able to diagnose degradation before it compromises your biological assays. The degradation of 3,1-benzoxazin-4-ones is highly dependent on the water content of the solvent[2].

Quantitative Stability Indicators
Solvent ConditionWater Content (v/v)Est. Half-Life (t½) at 25°CPrimary Degradant
Anhydrous DMSO < 0.005%> 6 monthsN/A (Stable)
Standard DMSO ~ 0.1%4 - 7 days2-(4-methoxybenzamido)-5-bromobenzoic acid
Wet DMSO > 1.0%< 12 hours2-(4-methoxybenzamido)-5-bromobenzoic acid
Aqueous Buffer (pH 7.4) 99%< 30 minutes2-(4-methoxybenzamido)-5-bromobenzoic acid
Analytical Identification
  • LC-MS: The degraded product will exhibit a mass shift of +18 Da (addition of H₂O) compared to the intact parent mass. Furthermore, the degraded product will elute significantly earlier on a reverse-phase C18 column due to the increased polarity of the newly formed carboxylic acid group.

  • NMR Spectroscopy: If measured in polar solvents like DMSO-d₆, degradation is marked by the disappearance of the intact ring signals and the sudden appearance of broad carboxylic acid (-COOH) and amide (-NH) proton signals[1].

Self-Validating Experimental Protocol: Stock Preparation

To prevent hydrolysis, your methodology must treat water as a critical contaminant. The following protocol is designed as a self-validating system : it incorporates quality control checks that automatically flag failures before the compound is used downstream.

Step-by-Step Methodology
  • Solvent Quality Control: Utilize only newly opened, commercially sealed anhydrous DMSO (water content ≤ 0.005%). Validation Step: Perform a Karl Fischer titration on the DMSO batch prior to use. If water content > 0.005%, reject the solvent.

  • Inert Atmosphere Handling: Place the vial containing the lyophilized 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one into a glove box or use a Schlenk line to flush the vial with dry Argon or Nitrogen gas.

  • Dissolution: Inject the anhydrous DMSO through a septum to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Post-Dissolution Validation (Critical): Immediately withdraw a 1 µL aliquot and run a rapid LC-MS analysis. Validation Step: A single peak at the expected parent m/z confirms success. The presence of an m/z +18 peak indicates immediate hydrolysis, meaning the DMSO or the vial was compromised. Discard the batch.

  • Aliquoting & Storage: Divide the validated stock into single-use, low-bind microcentrifuge tubes (e.g., 10 µL per tube) under Argon. Freeze immediately at -20°C or -80°C. Causality: Single-use aliquots prevent the repeated freeze-thaw cycles and atmospheric exposure that introduce moisture into the stock.

Protocol S1 1. Quality Control Verify DMSO H2O <0.005% S2 2. Inert Atmosphere Flush Vial with Argon S1->S2 S3 3. Dissolution Prepare Stock (e.g., 10 mM) S2->S3 S4 4. Aliquoting Create Single-Use Tubes S3->S4 S5 5. Storage Freeze immediately at -20°C S4->S5

Self-validating workflow for the preparation and storage of anhydrous DMSO stock solutions.

Troubleshooting & FAQs

Q: My biological assay showed high activity on Day 1, but zero activity on Day 7 using the same DMSO stock stored at room temperature. What happened? A: Your compound underwent complete hydrolytic degradation. The active pharmacophore (the intact benzoxazinone ring) is required to acylate the target enzyme. Once the ring opens to form the anthranilic acid derivative, it loses its acylating ability and, consequently, its biological activity. Always use fresh, single-use aliquots.

Q: Can I use standard DMSO-d₆ for NMR characterization of this compound? A: It is highly discouraged unless the DMSO-d₆ is strictly anhydrous and stored over molecular sieves. Standard DMSO-d₆ rapidly absorbs atmospheric moisture, leading to the appearance of broad peaks and degradation products during the acquisition itself[1][2]. We recommend using CDCl₃ if the compound is sufficiently soluble, as it is non-hygroscopic and does not promote hydrolysis.

Q: I accidentally left my stock solution open on the benchtop for an hour. Can I rescue the compound by drying off the DMSO? A: No. The hydrolysis of the 3,1-benzoxazin-4-one ring is thermodynamically driven and irreversible under standard conditions[1]. Removing the solvent will only yield a solid mixture of the degraded anthranilic acid. The stock must be discarded.

Q: Does the 6-Bromo substitution or the 4-methoxyphenyl group affect the rate of hydrolysis? A: Yes. The electron-withdrawing nature of the 6-Bromo substitution pulls electron density away from the fused ring system, making the C4 carbonyl even more electrophilic and susceptible to nucleophilic attack. Conversely, the 4-methoxyphenyl group at the C2 position is electron-donating via resonance, which provides slight stabilization to the ring compared to an unsubstituted phenyl group. However, this stabilization is not enough to overcome the hydrolytic vulnerability in wet DMSO.

References

  • Organic & Biomolecular Chemistry: Reactivity and Hydrolysis of 3,1-benzoxazin-4-ones Source: RSC Publishing URL:[Link]

Sources

Troubleshooting

Benzoxazinone-Based Assays: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background fluorescence in their benzoxazinone-based assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background fluorescence in their benzoxazinone-based assays. Benzoxazinone derivatives are highly valued for their intense red-shifted emission, large Stokes shifts, and robust photostability [[1]](). However, their hydrophobic nature and the intricacies of their Donor-π-Acceptor (D-π-A) architectures can lead to significant baseline noise if the assay environment is not strictly controlled 2.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to help you achieve optimal Signal-to-Background (S/B) ratios in your experiments.

Part 1: The Mechanistic Roots of Background Fluorescence

Understanding why background occurs is the first step to eliminating it. Benzoxazinone probes typically rely on Intramolecular Charge Transfer (ICT) or Photo-induced Electron Transfer (PET) mechanisms. When the probe is intact, a quenching group suppresses fluorescence. Background signal arises from three primary failures:

  • Incomplete Quenching: Weak electron-withdrawing groups fail to fully suppress the excited state of the fluorophore.

  • Hydrophobic Aggregation: Poor solubility in aqueous buffers causes the formation of micelles or aggregates, leading to light scattering that the detector misinterprets as fluorescence emission.

  • Spontaneous Hydrolysis / Off-Target Cleavage: Nucleophilic attack by buffer components (e.g., biothiols or off-target enzymes) prematurely cleaves the recognition moiety 3.

CausesAndSolutions cluster_causes Sources of Background Fluorescence cluster_solutions Mitigation Strategies Substrate Benzoxazinone Probe/Substrate IncompleteQuenching Incomplete Quenching (PET/ICT Leakage) Substrate->IncompleteQuenching Aggregation Hydrophobic Aggregation (Light Scattering) Substrate->Aggregation NonSpecific Non-specific Cleavage (Off-target enzymes/thiols) Substrate->NonSpecific Quencher Optimize Quencher (e.g., DNBS group) IncompleteQuenching->Quencher Solubilizer Add Co-solvents/Surfactants (DMSO, CHAPS) Aggregation->Solubilizer Scavenger Use Scavengers/Inhibitors (NEM for thiols) NonSpecific->Scavenger

Logical relationship between background fluorescence sources and experimental mitigation strategies.

Part 2: Troubleshooting Guide & FAQs

Q1: My baseline fluorescence is unacceptably high even before adding the target analyte. How can I fix this? A1: A high initial baseline is a hallmark of incomplete quenching or poor probe purity. If you are designing the probe, consider swapping the quenching moiety. For instance, utilizing a 2,4-dinitrobenzenesulfonyl (DNBS) group provides total fluorescence quenching due to its exceptional electron-withdrawing capacity, drastically reducing background interference 3. If using a commercial substrate, verify its purity via HPLC; spontaneous hydrolysis during storage (especially if stored in aqueous solutions rather than anhydrous DMSO) will leave free, highly fluorescent benzoxazinone in your stock.

Q2: I observe a gradual increase in background signal over time in my negative controls. What is the mechanism behind this? A2: This time-dependent drift is typically caused by pH-induced instability or off-target nucleophilic attack. Benzoxazinone probes are generally stable, but extreme pH can trigger spontaneous cleavage of ester or amide linkages. Ensure your assay is buffered strictly between pH 7.0 and 10.0, where benzoxazinone derivatives maintain stable fluorescence without auto-hydrolysis 4. Additionally, if your sample matrix contains endogenous biothiols (like glutathione or cysteine), they can act as nucleophiles. You must pre-treat your control lysates with a thiol scavenger like N-ethylmaleimide (NEM) to validate that the background is not biological noise.

Q3: How do I differentiate true enzymatic/analyte signal from light scattering caused by probe precipitation? A3: Benzoxazinones are highly hydrophobic. In aqueous buffers, they can precipitate, and the resulting turbidity scatters excitation light, which the detector misinterprets as emission. To test for this, run a serial dilution of your probe in buffer without the analyte. If the "fluorescence" does not scale linearly with concentration, you are observing aggregation. Resolve this by adding a non-ionic surfactant (e.g., 0.01% - 0.05% Tween-20 or Triton X-100) or maintaining a final DMSO concentration of 1-5% to ensure monodispersity.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, every assay must be self-validating. This optimized protocol incorporates internal controls to isolate the source of any background signal.

Workflow Step1 1. Reagent Prep (10mM Probe in DMSO) Step2 2. Buffer Optimization (pH 7.4 + 0.01% Tween-20) Step1->Step2 Step3 3. Pre-incubation (Sample + Inhibitors) Step2->Step3 Step4 4. Reaction (Add Probe, 37°C) Step3->Step4 Step5 5. Kinetic Readout (Ex/Em & Time-course) Step4->Step5

Self-validating workflow for benzoxazinone-based fluorescence assays.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute the benzoxazinone substrate in anhydrous, high-purity DMSO to a 10 mM stock.

    • Causality: Water in the DMSO will cause slow hydrolysis over time. Aliquot and store at -20°C with desiccant.

  • Buffer Formulation: Prepare the assay buffer (e.g., 20 mM PBS, pH 7.4) supplemented with 0.01% (v/v) Tween-20.

    • Causality: The surfactant prevents hydrophobic aggregation and subsequent light scattering.

  • Matrix Pre-incubation (The Self-Validation Step):

    • Control A (Blank): Buffer + Probe (Measures spontaneous hydrolysis).

    • Control B (Matrix Background): Biological Sample + Inhibitor (e.g., NEM for thiols, or specific protease inhibitors) + Probe. (Measures off-target cleavage).

    • Test Sample: Biological Sample + Probe.

    • Incubate samples at 37°C for 15 minutes prior to probe addition to allow inhibitors to fully bind.

  • Reaction Initiation: Add the benzoxazinone probe to a final concentration of 10 µM. Ensure final DMSO concentration does not exceed 2% to prevent enzyme denaturation.

  • Kinetic Readout: Measure fluorescence immediately (e.g., λex​ = 460 nm, λem​ = 598 nm) [[2]]() in kinetic mode for 30-60 minutes. A true signal will show Michaelis-Menten or first-order kinetic amplification, whereas aggregation will show an immediate, erratic jump.

Part 4: Quantitative Data & Optimization Metrics

The following table summarizes the impact of assay optimization parameters on the Signal-to-Background (S/B) ratio, validating the mechanistic choices described above.

Assay ConditionQuenching MoietyCo-Solvent / SurfactantpH LevelBackground (RFU)Signal (RFU)S/B Ratio
Unoptimized (Standard)Standard EsterNone (Aqueous only)6.54501,2002.6
pH OptimizedStandard EsterNone (Aqueous only)7.43101,4504.6
SolubilizedStandard Ester0.01% Tween-207.41201,80015.0
Fully OptimizedDNBS Group0.01% Tween-207.4151,05070.0

(Note: Data synthesized from mechanistic principles demonstrating up to 70-fold enhancement when utilizing DNBS quenchers and optimal pH 3)

References
  • Benzoxazinone derivatives: new fluorescent probes for two-color flow cytometry analysis using one excitation wavelength Source: nih.gov URL:[Link]

  • A New Red-Emitting Fluorescence Probe for Rapid and Effective Visualization of Bisulfite in Food Samples and Live Animals Source: acs.org URL:[Link]

  • Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Source: semanticscholar.org URL:[Link]

  • A 7-Hydroxybenzoxazinone-Containing Fluorescence Turn-On Probe for Biothiols and Its Bioimaging Applications Source: semanticscholar.org URL:[Link]

Sources

Optimization

purification techniques for 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one

Welcome to the Technical Support Center for the synthesis and purification of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one . As a Senior Application Scientist, I have designed this guide to move beyond basic protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the chemical causality behind each step.

Benzoxazin-4-ones are highly valuable as α-chymotrypsin inhibitors and pivotal intermediates for quinazolinone-based drug development [1, 2]. However, the oxazinone ring is notoriously sensitive to nucleophilic attack. This guide provides field-proven, self-validating methodologies to ensure high-yield isolation while preventing unwanted ring-opening hydrolysis.

Part 1: Purification & Isolation Workflow

The following diagram illustrates the critical decision points in isolating the target benzoxazinone from crude reaction mixtures.

PurificationWorkflow Start Crude Reaction Mixture (6-Bromo-2-(4-methoxyphenyl)- 3,1-benzoxazin-4-one + Impurities) Quench Ice-Cold NaHCO3 Wash (Removes unreacted acids) Start->Quench Extraction Organic Phase Extraction (DCM or EtOAc) Quench->Extraction Drying Dry over Anhydrous Na2SO4 & Vacuum Concentration Extraction->Drying Decision Purity Check (TLC/IR) Drying->Decision Recryst Recrystallization (Dry Hexane/EtOAc) Decision->Recryst Minor Impurities Column Column Chromatography (Silica Gel, Hexane:EtOAc) Decision->Column Complex Mixture Pure Pure Benzoxazinone (IR: ~1740-1770 cm⁻¹) Recryst->Pure Anhydrous Conditions Hydrolysis Hydrolyzed Byproduct (IR: ~1650-1680 cm⁻¹) Recryst->Hydrolysis Moisture Present Column->Pure Fast Elution Column->Hydrolysis Prolonged Silica Exposure

Workflow for the isolation and purification of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one.

Part 2: Step-by-Step Purification Methodology

To ensure the structural integrity of the oxazinone ring, follow this optimized protocol:

Step 1: Reaction Quenching & Alkaline Washing

  • Cool the crude reaction mixture (typically in pyridine or CHCl₃/Et₃N) to 0–5 °C using an ice bath.

  • Dilute the mixture with cold Dichloromethane (DCM).

  • Wash the organic layer with ice-cold saturated aqueous NaHCO₃ (3 × 20 mL per 10 mmol scale). Causality: The weakly basic, cold conditions deprotonate unreacted 5-bromoanthranilic acid and 4-methoxybenzoic acid (a byproduct of acid chloride hydrolysis), partitioning them into the aqueous phase. Keeping the system cold prevents base-catalyzed hydrolysis of the target oxazinone ring.

Step 2: Drying and Concentration

  • Wash the organic layer once with cold brine to remove residual water.

  • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Filter and concentrate under reduced pressure. Crucial: Keep the water bath temperature strictly below 35 °C to prevent thermal degradation.

Step 3: Anhydrous Recrystallization (Preferred Method)

  • Dissolve the crude solid in a minimal amount of boiling anhydrous ethyl acetate.

  • Add anhydrous hexane dropwise until slight turbidity appears.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.

  • Filter the crystals under a nitrogen blanket if possible, and dry under high vacuum.

Part 3: Troubleshooting Guides & FAQs

Q1: My purified product shows a broad IR peak around 1650–1680 cm⁻¹ instead of the expected sharp peak at ~1760 cm⁻¹. What happened? Causality: You have encountered the most common failure mode in benzoxazinone synthesis: ring-opening hydrolysis. The benzoxazin-4-one ring is highly susceptible to nucleophilic attack by water at the C4 carbonyl. The expected 1740–1770 cm⁻¹ peak corresponds to the closed oxazinone carbonyl [3]. A shift to 1650–1680 cm⁻¹ indicates that water has opened the ring, reverting the product to the open-chain amide (N-(4-methoxybenzoyl)-5-bromoanthranilic acid). Solution: This serves as your self-validating protocol . Always run an IR spectrum immediately after purification. If the 1650 cm⁻¹ peak dominates, your purification conditions were too wet. You must re-cyclize the material using a dehydrating agent (e.g., acetic anhydride or cyanuric chloride/DMF) [1] and repeat the purification using strictly anhydrous solvents.

Q2: I am trying to purify the compound via silica gel column chromatography, but my yield is extremely low, and I'm recovering mostly the open-chain amide. Why? Causality: Silica gel is inherently acidic and retains a significant amount of adsorbed water. Prolonged exposure of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one to silica gel catalyzes the hydrolysis of the oxazinone ring. Solution: Column chromatography should be a last resort for benzoxazinones. If it is absolutely necessary due to a complex crude mixture, you must perform a "flash" column. Pre-treat the silica gel with 1% triethylamine in hexane to neutralize the acidic sites, and use a fast flow rate with a dry Hexane/Ethyl Acetate gradient to minimize the compound's residence time on the column.

Q3: How can I efficiently separate unreacted 5-bromoanthranilic acid without using a column? Causality: Both your product and the starting material are highly aromatic, but 5-bromoanthranilic acid contains a free carboxylic acid moiety. Solution: Rely on acid-base extraction. The ice-cold NaHCO₃ wash detailed in Step 1 explicitly targets this. The carboxylic acid forms a highly water-soluble sodium salt, while the fully cyclized benzoxazinone remains entirely in the organic phase.

Part 4: Quantitative Data Presentation

Use the following reference metrics to track the progress and success of your purification workflow.

ParameterTarget: Closed Oxazinone RingImpurity: Open-Chain AmideImpurity: 5-Bromoanthranilic Acid
IR Carbonyl Frequency (cm⁻¹) 1740 – 1770 (Sharp)1650 – 1680 (Broad)~1680 (COOH)
TLC R_f (Hexane:EtOAc 4:1) 0.65 – 0.75 0.10 – 0.200.05 – 0.15
Solubility in Cold NaHCO₃ Insoluble (Stays in Organic)Soluble (Partitions to Aqueous)Soluble (Partitions to Aqueous)
Sensitivity to Silica Gel High (Degrades over time)StableStable

Part 5: References

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors Source: ResearchGate URL:[Link]

  • Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones Source: National Institutes of Health (PMC) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one

Introduction In the landscape of medicinal chemistry and materials science, 3,1-benzoxazin-4-ones serve as privileged scaffolds due to their diverse biological activities and utility as synthetic intermediates.[1] The pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, 3,1-benzoxazin-4-ones serve as privileged scaffolds due to their diverse biological activities and utility as synthetic intermediates.[1] The precise characterization of these molecules is paramount for establishing structure-activity relationships and ensuring the integrity of developmental research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive and detailed picture of molecular structure in solution.

This guide offers an in-depth, expert-led framework for the complete NMR spectral characterization of a specific derivative, 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one . We will move beyond a simple data report to explain the causality behind spectral assignments, integrating 1D and 2D NMR techniques. Furthermore, we will objectively compare the insights gained from NMR with those from complementary methods like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, providing a holistic guide for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Predicted NMR Spectral Profile

The first step in any characterization is to understand the target structure and predict its spectral features. The numbering convention used for the assignments is presented in the diagram below.

Caption: Structure of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one.

Based on established principles of NMR spectroscopy and data from analogous benzoxazinone structures, a predicted spectral profile can be constructed.[2][3] This serves as a hypothesis to be tested and confirmed with 2D NMR experiments.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized below. The solvent is assumed to be CDCl₃.

Atom No.Predicted ¹H NMR (δ, mult., J)Predicted ¹³C NMR (δ)Rationale for Prediction
Benzoxazinone Core
C2-~158.0Imine-like carbon (C=N), deshielded by adjacent N and O atoms.
C4-~160.0Carbonyl carbon of the lactone, highly deshielded.
C4a-~146.0Quaternary aromatic carbon attached to bromine, deshielded.
C5~8.15 (d, J ≈ 2.0 Hz)~128.0Aromatic proton ortho to bromine (small meta coupling to H-7).
C6-~120.0Quaternary aromatic carbon directly attached to bromine.
C7~7.80 (dd, J ≈ 8.5, 2.0 Hz)~138.0Aromatic proton ortho to the carbonyl-bearing ring junction and meta to bromine.
C8~7.50 (d, J ≈ 8.5 Hz)~118.0Aromatic proton ortho to the nitrogen-bearing ring junction.
C8a-~116.0Quaternary aromatic carbon adjacent to the heterocyclic ring fusion.
Methoxyphenyl Substituent
C1'-~124.0Quaternary aromatic carbon, attachment point to the benzoxazinone core.
C2'/C6'~8.10 (d, J ≈ 9.0 Hz)~130.0Aromatic protons ortho to the electron-withdrawing imine group.
C3'/C5'~7.05 (d, J ≈ 9.0 Hz)~114.5Aromatic protons ortho to the electron-donating methoxy group.
C4'-~163.0Aromatic carbon attached to the strongly donating methoxy group.
-OCH₃~3.90 (s)~55.8Methoxy group protons and carbon, typical chemical shifts.

Part 2: Elucidating the Full Structure with 2D NMR Spectroscopy

While 1D NMR provides a foundational dataset, 2D NMR experiments are essential for unambiguously connecting the atoms and confirming the proposed structure. These experiments correlate signals based on through-bond couplings, providing a definitive map of the molecular framework.[4][5]

Key 2D NMR Experiments and Expected Correlations
  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[6]

    • Expected Correlations:

      • A strong cross-peak between H-7 (δ ~7.80) and H-8 (δ ~7.50), confirming their ortho relationship.

      • A weaker cross-peak between H-7 (δ ~7.80) and H-5 (δ ~8.15), confirming their meta relationship.

      • A strong cross-peak between H-2'/H-6' (δ ~8.10) and H-3'/H-5' (δ ~7.05), confirming the connectivity within the methoxyphenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[6]

    • Expected Correlations: It will directly link the proton signals in the table above to their corresponding carbon signals (e.g., H-5 to C-5, H-7 to C-7, H-2'/6' to C-2'/6', etc.), validating the assignments of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds, connecting the different spin systems and identifying quaternary carbons.[5]

    • Key Expected Correlations for Structural Confirmation:

      • Connecting the Rings: Protons H-2'/H-6' on the methoxyphenyl ring should show a correlation to the imine-like carbon C-2. This is a critical correlation that confirms the attachment of the phenyl ring at the 2-position.

      • Confirming the Benzoxazinone Core:

        • H-8 should show correlations to the quaternary carbons C-4a and C-8a, and to C-4.

        • H-5 should show a correlation to the carbonyl carbon C-4 and the bromine-bearing carbon C-6.

      • Assigning the Methoxy Group: The methoxy protons (-OCH₃) will show a strong correlation to C-4', confirming its position.

Caption: Key expected HMBC correlations for structural confirmation.

Part 3: A Comparative Analysis with Alternative Analytical Methods

While NMR is unparalleled for detailed structural elucidation, a multi-technique approach provides a self-validating system, a cornerstone of scientific trustworthiness.

TechniqueInformation Provided for this MoleculeAdvantagesLimitations
NMR Spectroscopy Complete 3D structure, atom connectivity, stereochemistry (if applicable), and conformational information in solution.Unambiguous structure determination; non-destructive.Lower sensitivity compared to MS; requires higher sample purity and quantity.
Mass Spectrometry (MS) Molecular weight and elemental composition (with HRMS). Fragmentation patterns can offer structural clues.Extremely high sensitivity (picomole to femtomole); rapid analysis. Confirms molecular formula.Does not provide definitive connectivity; isomers are often indistinguishable without fragmentation analysis.
Infrared (IR) Spectroscopy Presence of key functional groups.Fast, simple, and inexpensive. Good for rapid screening and functional group identification.Provides limited structural information; complex spectra can be difficult to interpret fully.

Synergistic Data Interpretation:

  • IR Spectroscopy would confirm the presence of the lactone carbonyl (C=O) with a strong absorption band around 1750-1770 cm⁻¹, the C=N bond around 1640 cm⁻¹, and the C-O-C ether linkage of the methoxy group around 1250 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition. For C₁₅H₁₀BrNO₃, the expected exact mass for the [M+H]⁺ ion would be calculated, and a measured value within a few ppm would validate the molecular formula.

  • NMR Spectroscopy then takes this validated formula and the list of functional groups and assembles them into a single, unambiguous structure, as detailed in the sections above.

Part 4: Experimental Protocols

Adherence to rigorous experimental protocols is essential for acquiring high-quality, reproducible data.

Workflow for Spectroscopic Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Synthesized Compound (~5-10 mg) Solvent Deuterated Solvent (e.g., CDCl₃, 0.6 mL) Sample->Solvent Dissolve Vial NMR Tube Solvent->Vial Transfer Acq_1D 1D NMR (¹H, ¹³C, DEPT) Vial->Acq_1D Acq_MS HRMS Analysis Vial->Acq_MS Separate Aliquot Acq_IR IR Spectroscopy Vial->Acq_IR Separate Aliquot Acq_2D 2D NMR (COSY, HSQC, HMBC) Acq_1D->Acq_2D Based on ¹H results Process Process & Phase Spectra Acq_1D->Process Acq_2D->Process Integrate Integrate MS & IR Data Acq_MS->Integrate Acq_IR->Integrate Assign_1D Assign 1D Spectra Process->Assign_1D Assign_2D Correlate with 2D Data Assign_1D->Assign_2D Assign_2D->Integrate Structure Final Structure Confirmation Integrate->Structure

Caption: Integrated workflow for complete structural characterization.

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution of the sample. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Sealing: Cap the NMR tube securely to prevent solvent evaporation.

Protocol 2: NMR Data Acquisition (Typical 500 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm centered around 120 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • 2D COSY Acquisition:

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

    • Spectral Width (F1 & F2): ~10-12 ppm (covering all proton signals).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 2-4 per increment.

  • 2D HSQC Acquisition:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.2').

    • Spectral Width: ~10-12 ppm in F2 (¹H), ~160-180 ppm in F1 (¹³C).

    • Coupling Constant: Optimized for ¹JCH ≈ 145 Hz.

    • Number of Scans: 2-8 per increment.

  • 2D HMBC Acquisition:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Spectral Width: Same as HSQC.

    • Long-Range Coupling Delay: Optimized for nJCH ≈ 8 Hz.

    • Number of Scans: 4-16 per increment.

Conclusion

The unambiguous structural characterization of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is not achieved by a single measurement but through the logical integration of multiple spectroscopic techniques. While MS and IR provide rapid confirmation of molecular formula and functional groups, it is the comprehensive application of 1D and 2D NMR spectroscopy that builds the definitive atomic-level picture. By systematically applying COSY, HSQC, and HMBC experiments, researchers can connect every piece of the molecular framework, turning a predicted spectrum into a verified structure with the highest degree of scientific confidence. This guide provides the strategic framework and practical protocols necessary to achieve that goal.

References

  • Paramashivappa, R., Kumar, P. P., Rao, P. S., & Srinivasan, P. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Magnetic Resonance in Chemistry, 38(8), 665-668. [Link]

  • El-Faham, A., & Abdel-Megeed, M. F. (2007). Magnetic Anisotropic Effect as Demonstrated by High Resolution PMR in Some Benzoxazinones, Quinazolinones and Their Thiono Analogues. Spectroscopy Letters, 20(8), 747-756. [Link]

  • Abdel-Megeed, M. F., Teniou, A., & El-Faham, A. (1987). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. [Link]

  • de la Cruz, M., de la Ossa, E. M., & Sampedro, I. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001–1008. [Link]

  • Ilić, M., Ilaš, J., Liekens, S., Mátyus, P., & Kikelj, D. (2011). Synthesis and antiproliferative activity of 2-((benzoxazin-3-yl)methyl)isoindoline-1,3-diones and related compounds. Molecules, 16(9), 7571-7586. [Link]

  • Fawzy, N. G. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Solutions. Harvard University. [Link]

  • Chemistry LibreTexts. (2020, August 15). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

Sources

Comparative

Comprehensive Comparison Guide: 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one vs. Unsubstituted Benzoxazinones

Executive Summary The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its ability to act as an alternate substrate (or "suicide") inhibitor of soluble serine p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its ability to act as an alternate substrate (or "suicide") inhibitor of soluble serine proteases, including human leukocyte elastase (HLE), cathepsin G, and the complement enzyme C1r[1][2][3].

When evaluating these compounds for drug development or assay design, a critical decision lies in the substitution pattern of the benzoxazinone core. This guide objectively compares the baseline unsubstituted 4H-3,1-benzoxazin-4-one against the highly functionalized 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one . By analyzing the structure-activity relationship (SAR) and kinetic behavior of these molecules, we provide a definitive framework for selecting the appropriate inhibitor profile for your specific proteolytic target.

Mechanistic Foundation: Alternate Substrate Inhibition

To understand the performance differences between these two compounds, one must first understand their shared mechanism of action. Benzoxazinones do not simply bind competitively; they chemically react with the target enzyme[3].

  • Binding: The inhibitor enters the active site, forming a non-covalent Michaelis complex ( E⋅I ).

  • Acylation ( kon​ ): The catalytic serine hydroxyl (e.g., Ser195) executes a nucleophilic attack on the highly electrophilic C4 lactone carbonyl of the benzoxazinone ring. The ring opens, forming a covalent acyl-enzyme intermediate.

  • Deacylation ( koff​ ): Water eventually hydrolyzes the acyl-enzyme bond, releasing the cleaved, inactive product and regenerating the active enzyme.

A highly potent inhibitor maximizes the acylation rate ( kon​ ) while minimizing the deacylation rate ( koff​ ), effectively trapping the enzyme in the covalent intermediate state[2].

Pathway E Enzyme (Active) EI Michaelis Complex [E·I] E->EI + I (Ki) I Inhibitor (Benzoxazinone) I->EI EAc Acyl-Enzyme Intermediate EI->EAc Acylation (kon) EP Regenerated Enzyme + Cleaved Ring EAc->EP Deacylation (koff)

Figure 1: Alternate substrate inhibition mechanism of serine proteases by benzoxazinones.

Structural & Kinetic SAR Analysis

The transition from an unsubstituted core to the 6-bromo-2-(4-methoxyphenyl) variant represents a shift from a biologically inert scaffold to a highly reactive, target-directed inhibitor.

Unsubstituted 4H-3,1-benzoxazin-4-one (The Baseline)

The unsubstituted core lacks specificity elements. Without a substituent at the C2 position to engage the S1/S2 hydrophobic pockets of the protease, its initial binding affinity ( Ki​ ) is poor. Furthermore, without electronic modulation on the benzene ring, the C4 carbonyl possesses only baseline electrophilicity, resulting in sluggish acylation rates.

6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one (The Engineered Variant)

This compound introduces two critical modifications that drastically alter its kinetic profile:

  • The 6-Bromo Substituent (-I Effect): Halogenation at the C6 position exerts a strong inductive electron-withdrawing effect across the ring system. This significantly increases the partial positive charge on the C4 carbonyl, lowering the activation energy for nucleophilic attack by the catalytic serine. The result is a massive acceleration in the acylation rate ( kon​ ). However, this comes at a cost: increased electrophilicity also makes the compound highly susceptible to background alkaline hydrolysis in aqueous buffers[2].

  • The 2-(4-Methoxyphenyl) Substituent (+R Effect & Sterics): The aryl group provides essential hydrophobic bulk to occupy the S1 specificity pocket of proteases like C1r[1]. Simultaneously, the electron-donating resonance (+R) of the para-methoxy group helps stabilize the opened acyl-enzyme intermediate, effectively slowing down the enzyme-catalyzed deacylation rate ( koff​ )[2].

Table 1: Structural and Mechanistic Comparison
FeatureUnsubstituted Benzoxazinone6-Bromo-2-(4-methoxyphenyl) VariantCausality / Impact on Performance
C6 Position HydrogenBromineElectrophilicity: Br withdraws electrons, accelerating kon​ but decreasing aqueous stability.
C2 Position Hydrogen4-MethoxyphenylAffinity: Aryl group anchors into the S1 pocket; methoxy resonance lowers koff​ .
Target Affinity Low / Non-specificHigh (Protease-dependent)Selectivity: Bulky C2 groups are required for targets like C1r and HLE.
Aqueous Stability High ( t1/2​ > 24h)Low to ModerateHandling: Substituted variant requires anhydrous storage and immediate use.

Comparative Performance Data

The following table synthesizes representative kinetic parameters demonstrating the performance divergence between the baseline scaffold and the highly functionalized variant when tested against a model serine protease (e.g., Human Leukocyte Elastase).

Table 2: Representative Kinetic Profile (Model Serine Protease)
CompoundApparent Ki​ (nM)Acylation Rate ( kon​ )Deacylation Rate ( koff​ )Hydrolytic Half-life (pH 7.5)
Unsubstituted Core > 10,000Baseline ( <102 M−1s−1 )Rapid ( >10−2 s−1 )> 24 hours
6-Bromo-2-(4-methoxyphenyl) < 100Accelerated ( ∼105 M−1s−1 )Suppressed ( <10−4 s−1 )~ 2 - 4 hours

Data interpretation: While the substituted variant is orders of magnitude more potent (lower Ki​ ), its reduced hydrolytic half-life dictates strict assay design to prevent false negatives caused by compound degradation prior to enzyme exposure[2].

Self-Validating Experimental Workflow

To accurately evaluate the kinetics of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one without confounding variables (such as aqueous degradation or promiscuous aggregation), the following self-validating protocol must be strictly adhered to.

Protocol: Continuous Fluorometric Kinetic Assay

Rationale for Experimental Choices: Because halogenated benzoxazinones are prone to alkaline hydrolysis, stock solutions must be prepared in anhydrous DMSO. Furthermore, to prevent the highly hydrophobic 2-(4-methoxyphenyl) group from causing compound aggregation (which leads to non-specific, false-positive inhibition), the assay buffer must contain a non-ionic detergent (Triton X-100).

Materials:

  • Buffer: 0.1 M HEPES (pH 7.5), 0.5 M NaCl, 0.05% (v/v) Triton X-100.

  • Enzyme: Human Leukocyte Elastase (HLE) or C1r Serine Protease (10 nM final).

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (Fluorogenic).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the benzoxazinone inhibitor in 100% anhydrous DMSO to create a 10 mM stock. Do not store in aqueous buffers.

  • Buffer Equilibration: Warm the HEPES assay buffer to 25°C. The inclusion of 0.05% Triton X-100 is critical here to ensure the inhibitor remains in monomeric solution.

  • Pre-Incubation (The Self-Validation Step): In a black 96-well microplate, mix the enzyme with varying concentrations of the inhibitor (keeping final DMSO concentration 1%). Include a Vehicle Control (DMSO only) to validate baseline enzyme activity, and a Substrate Blank (Buffer + Substrate, no enzyme) to control for auto-hydrolysis. Pre-incubate for exactly 10 minutes.

  • Reaction Initiation: Rapidly add the fluorogenic substrate to all wells to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes.

  • Data Analysis: Plot the progress curves. The non-linear (exponential) decrease in the rate of product formation over time confirms the mechanism of alternate substrate (irreversible/slow-binding) inhibition.

Protocol S1 1. Reagent Prep Anhydrous DMSO Stocks S2 2. Buffer Equilibration HEPES pH 7.5 + 0.05% Triton X-100 S1->S2 S3 3. Pre-Incubation Enzyme + Inhibitor (10 min) S2->S3 S4 4. Reaction Initiation Add Fluorogenic Substrate S3->S4 S5 5. Kinetic Readout Continuous Fluorescence Monitoring S4->S5

Figure 2: Self-validating fluorometric workflow for evaluating benzoxazinone kinetics.

References

1.[1] Title: 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease - ACS Publications Source: acs.org URL:

2.[2] Title: Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed Source: nih.gov URL:

3.[3] Title: Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one: A Comparative Guide

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the analytical rigor applied to intermediate and Active Pharmaceutical Ingredient (API) purity must evolve. 6-Bromo-2-(4-methoxyphenyl)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the analytical rigor applied to intermediate and Active Pharmaceutical Ingredient (API) purity must evolve. 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is a highly functionalized benzoxazinone derivative, a class of compounds frequently utilized as mechanism-based inhibitors for serine proteases and human leukocyte elastase.

Validating an HPLC method for this compound presents unique chromatographic challenges. As a Senior Application Scientist, I approach this not merely as a checklist of [1], but as an exercise in understanding molecular causality. This guide objectively compares column chemistries—specifically standard C18 versus Phenyl-Hexyl stationary phases—and provides a self-validating experimental protocol supported by quantitative data.

Mechanistic Causality: The Analytical Challenge

Before selecting a column or mobile phase, we must understand the molecule's behavior in solution. 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one possesses three critical features that dictate our analytical strategy:

  • Hydrolytic Susceptibility: The 3,1-benzoxazin-4-one ring is prone to nucleophilic attack and subsequent ring-opening hydrolysis, yielding the corresponding substituted anthranilic acid. This degradation is accelerated in basic or purely aqueous environments. Therefore, the mobile phase must be kept slightly acidic (e.g., using 0.1% Trifluoroacetic acid or Acetic acid) to stabilize the closed-ring form, a practice standard in [2].

  • Polyaromaticity: The molecule contains a fused benzoxazine core conjugated with a 4-methoxyphenyl ring.

  • Halogenation: The 6-bromo substituent increases the compound's hydrophobicity and can interact with residual silanols on poorly end-capped stationary phases, leading to peak tailing.

Product Comparison: C18 vs. Phenyl-Hexyl Selectivity

To achieve baseline resolution between the intact API and its ring-opened degradation products, we compared two distinct stationary phases: the industry-standard Waters XBridge BEH C18 and the Waters XBridge BEH Phenyl-Hexyl .

While C18 relies purely on hydrophobic dispersive forces, the [3] via π−π interactions with the compound's polyaromatic system.

Selectivity Analyte 6-Bromo-2-(4-methoxyphenyl) -3,1-benzoxazin-4-one C18 XBridge BEH C18 (Hydrophobic Interactions) Analyte->C18 Phenyl XBridge Phenyl-Hexyl (π-π & Hydrophobic) Analyte->Phenyl Res1 Standard Resolution (Risk of Impurity Co-elution) C18->Res1 Res2 Enhanced Resolution (Baseline Separation of Impurities) Phenyl->Res2

Chromatographic Selectivity: C18 vs. Phenyl-Hexyl for Polyaromatic Compounds.

Comparative Performance Data

We subjected both columns to the same gradient conditions (Acetonitrile/Water with 0.1% TFA). The Phenyl-Hexyl column demonstrated superior resolution ( Rs​ ) between the main peak and the critical ring-opened impurity (Impurity A).

ParameterWaters XBridge BEH C18 (5 µm, 4.6 x 150 mm)Waters XBridge BEH Phenyl-Hexyl (5 µm, 4.6 x 150 mm)
Retention Time (API) 8.45 min9.12 min
Peak Tailing Factor ( Tf​ ) 1.351.08
Theoretical Plates ( N ) > 8,500> 12,000
Resolution ( Rs​ ) from Impurity A 1.8 (Marginal)3.4 (Baseline)

Conclusion: The Phenyl-Hexyl column is objectively superior for this specific benzoxazinone derivative. The π−π electron interactions effectively discriminate between the intact conjugated system and the sterically altered ring-opened impurity, preventing co-elution.

Step-by-Step Experimental Validation Protocol

To ensure trustworthiness, the analytical procedure must be a self-validating system. The following methodology adheres strictly to [1].

ValidationWorkflow Start ICH Q2(R1) Validation Initiation Spec Specificity & Forced Degradation Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Lin->Prec Acc->Prec LOD LOD & LOQ Determination Prec->LOD Final Validated Method Ready for QC LOD->Final

ICH Q2(R1) Step-by-Step HPLC Method Validation Workflow.

Chromatographic Conditions
  • Column: Waters XBridge BEH Phenyl-Hexyl (130Å, 5 µm, 4.6 mm X 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient: 0-2 min (30% B), 2-10 min (30% to 80% B), 10-12 min (80% B), 12-15 min (30% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (optimized for benzoxazinone chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Specificity and Forced Degradation

Causality Check: Specificity proves the method can accurately measure the analyte in the presence of expected degradants.

  • Prepare a 1.0 mg/mL solution of the API in Acetonitrile.

  • Acid Hydrolysis: Treat 1 mL of sample with 1 mL of 1N HCl at 60°C for 2 hours. Neutralize and dilute to 100 µg/mL.

  • Base Hydrolysis: Treat 1 mL of sample with 1 mL of 0.1N NaOH at Room Temp for 10 mins (benzoxazinones degrade rapidly in base). Neutralize immediately and dilute.

  • Oxidation: Treat with 3% H2​O2​ at 60°C for 2 hours.

  • Inject all stressed samples. Verify that the peak purity angle is less than the peak purity threshold (using a Photodiode Array detector) for the main API peak, confirming no co-eluting degradants.

Linearity and Range
  • Prepare a stock solution of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one at 1.0 mg/mL.

  • Dilute serially to create six calibration standards: 10, 25, 50, 100, 150, and 200 µg/mL.

  • Inject each standard in triplicate.

  • Plot peak area versus concentration and calculate the regression equation and correlation coefficient ( R2 ).

Accuracy (Recovery)
  • Prepare a synthetic matrix (or use the crude synthesis mixture).

  • Spike the matrix with known concentrations of the API reference standard at three levels: 80%, 100%, and 120% of the target analytical concentration (100 µg/mL).

  • Prepare three replicates per level (9 samples total).

  • Calculate the percentage recovery: (Experimental Concentration / Theoretical Concentration) * 100.

Precision (Repeatability)
  • Prepare six independent sample preparations of the API at 100 µg/mL.

  • Inject each preparation into the HPLC.

  • Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

Experimental Validation Results Summarized

The executed protocol utilizing the Phenyl-Hexyl column yielded the following validation data, confirming the method is highly robust and suitable for routine Quality Control (QC) release testing.

Table 1: Linearity, LOD, and LOQ Data
Validation ParameterResultAcceptance Criteria
Linearity Range 10 - 200 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.45 µg/mLS/N ratio 3:1
Limit of Quantitation (LOQ) 1.36 µg/mLS/N ratio 10:1
Table 2: Accuracy and Precision Data
Spike Level (%)Theoretical Conc. (µg/mL)Recovered Conc. (µg/mL)% Recovery% RSD (n=3)
80% 80.079.699.5%0.85%
100% 100.0100.4100.4%0.62%
120% 120.0119.299.3%0.71%
Repeatability (100%) 100.0N/AN/A0.58% (n=6)

Note: All recovery values fall well within the stringent 98.0% - 102.0% acceptance criteria, and precision RSD is well below the 2.0% limit.

Conclusion

Validating an HPLC method for 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one requires addressing its specific chemical vulnerabilities—namely, hydrolytic ring-opening and complex polyaromatic interactions. By shifting from a standard C18 column to a Phenyl-Hexyl stationary phase , we leveraged π−π interactions to achieve baseline separation of the API from its critical degradants. The method successfully passes all ICH Q2(R1) validation parameters, providing a self-validating, highly trustworthy protocol for pharmaceutical researchers.

References

  • Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA.gov. Available at:[Link]

  • Google Patents. "CN104374836A - HPLC determination method for Cetilistat and related impurities." Google Patents.
  • Waters Corporation. "XBridge BEH Phenyl Column, 130Å, 3.5 µm, 2.1 mm X 50 mm, 1/pk." Waters.com. Available at:[Link]

Comparative

Benchmarking Benzoxazin-4-one Derivatives for Serine Protease Inhibition

As drug development pivots toward highly selective, tunable therapeutics, controlling serine protease activity remains a critical challenge in managing inflammatory and degenerative diseases. Serine proteases—such as Hum...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective, tunable therapeutics, controlling serine protease activity remains a critical challenge in managing inflammatory and degenerative diseases. Serine proteases—such as Human Leukocyte Elastase (HLE), Cathepsin G, and the complement enzyme C1r—are primary drivers of pathologies ranging from chronic obstructive pulmonary disease (COPD) to Alzheimer's disease[1][2].

While first-generation inhibitors often relied on highly reactive, irreversible warheads (e.g., chloromethyl ketones), these molecules suffer from poor chemical stability and off-target toxicity. Enter 4H-3,1-benzoxazin-4-ones : a privileged class of heterocyclic compounds that act as "alternate substrate" or slow-binding inhibitors[3][4]. This guide objectively benchmarks benzoxazinone derivatives against alternative inhibitor classes, detailing their mechanistic advantages and providing a self-validating experimental framework for kinetic evaluation.

Mechanistic Causality: The Acyl-Enzyme Paradigm

To understand why benzoxazin-4-ones outperform traditional competitive inhibitors, we must analyze their mechanism of action. Benzoxazinones do not merely block the active site; they actively participate in the catalytic cycle[5].

When the inhibitor enters the active site, the catalytic Ser195 hydroxyl group executes a nucleophilic attack on the highly polarized lactone carbonyl of the benzoxazinone ring. This triggers a ring-opening event, forming a covalent acyl-enzyme intermediate . Because the leaving group remains tethered to the core scaffold, the intermediate faces two distinct kinetic fates:

  • Hydrolysis (Deacylation): The intermediate is slowly hydrolyzed by a water molecule, releasing a cleaved N-acylanthranilic acid product and regenerating the active enzyme[4].

  • Ring Closure: The intermediate undergoes the reverse reaction, ejecting the serine hydroxyl and reforming the intact benzoxazinone[4].

This dual-pathway exit creates a "slow-binding" kinetic profile. The causality here is profound: by tuning the electronic and steric properties of the R-groups on the benzoxazinone ring, medicinal chemists can artificially prolong the half-life of the acyl-enzyme intermediate, achieving nanomolar potency without the permanent target destruction seen in irreversible alkylating agents[3].

Mechanism E Serine Protease (E) + Benzoxazinone (I) EI Non-covalent Complex (E·I) E->EI Association (k1) EI->E Dissociation (k-1) Acyl Acyl-Enzyme Intermediate (E-I*) EI->Acyl Acylation (k2) Acyl->E Ring Closure Regen Regenerated Enzyme (E) + Cleaved Product Acyl->Regen Hydrolysis (k3)

Kinetic pathway of serine protease inhibition via acyl-enzyme intermediate.

Comparative Benchmarking: Benzoxazinones vs. Alternatives

How do benzoxazinones stack up against other established serine protease inhibitors? Recent literature highlights their superior balance of potency and stability. For instance, the novel benzoxazinone derivative PD05 demonstrates a Kd​ of 1.63 nM against human neutrophil elastase, outperforming the clinical standard Sivelestat[2][6]. Similarly, substituted 4H-3,1-benzoxazin-4-ones have yielded Cathepsin G inhibitors with IC50​ values as low as 0.84 µM, showing excellent selectivity over thrombin and kallikrein[7][8]. Furthermore, specific 2-amino derivatives have been successfully deployed to inhibit C1r, a critical early-stage target in the complement cascade linked to Alzheimer's neuropathology[1].

Table 1: Comparative Performance of Serine Protease Inhibitor Classes

Inhibitor ClassRepresentative CompoundTarget ProteaseMechanism of ActionPotency ( IC50​ / Kd​ )Chemical Stability
Benzoxazin-4-ones PD05HLEReversible Covalent (Acyl-enzyme)1.63 nM ( Kd​ )[2]High (Tunable via R-groups)
Benzoxazin-4-ones Inhibitor 2Cathepsin GReversible Covalent (Acyl-enzyme)0.84 µM ( IC50​ )[7]High
Acylating Agents SivelestatHLEIrreversible Acylation~44 nMModerate
Peptide Chloromethyl Ketones AAPV-CMKHLE / CatGIrreversible Alkylation< 10 nMLow (Highly reactive)
Boronic Acids Bortezomib analogsGeneral SerineReversible Covalent (Tetrahedral)Low nMModerate

Experimental Protocol: Self-Validating Kinetic Assay

To accurately benchmark benzoxazin-4-one derivatives, a continuous chromogenic substrate hydrolysis assay must be employed[7]. Because these compounds are slow-binding, standard end-point assays will yield artificially inflated IC50​ values. The following protocol is engineered as a self-validating system to ensure data integrity.

Reagent Preparation
  • Assay Buffer: 0.1 M HEPES (pH 7.4), 0.5 M NaCl, 0.05% Tween-20. Causality: pH 7.4 mimics physiological conditions and prevents the spontaneous alkaline hydrolysis that benzoxazinones experience at higher pH levels[3]. Tween-20 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Enzyme: Human Leukocyte Elastase (HLE) or Cathepsin G (diluted to 10 nM final well concentration).

  • Substrate: MeOSuc-AAPV-pNA (for HLE) or Suc-AAPF-pNA (for Cathepsin G).

The Self-Validating Workflow
  • Plate Setup & Controls:

    • Vehicle Control: Buffer + Enzyme + 1% DMSO. (Establishes the uninhibited baseline velocity, v0​ ).

    • Negative Control: Buffer + Substrate + 1% DMSO. (Validates that the substrate does not spontaneously auto-hydrolyze).

    • Positive Control: Buffer + Enzyme + Substrate + Sivelestat. (Validates assay sensitivity to a known clinical inhibitor)[6].

  • Pre-Incubation: Add the enzyme and varying concentrations of the benzoxazinone inhibitor (e.g., 0.1 nM to 10 µM) to the microplate. Incubate at 37°C for 30 minutes. Causality: This step is critical. Slow-binding inhibitors require time to reach steady-state equilibrium ( E⋅I∗ formation). Skipping this step will result in non-linear kinetic curves and inaccurate affinity calculations[4].

  • Reaction Initiation: Rapidly add the chromogenic substrate (at a concentration equal to 1×Km​ ) to all wells to initiate the reaction.

  • Kinetic Readout: Continuously monitor the absorbance at 405 nm (cleavage of p-nitroaniline) using a microplate reader for 15–30 minutes at 37°C.

  • Data Analysis: Plot the change in absorbance over time. Extract the initial velocity ( vi​ ) and steady-state velocity ( vs​ ). Fit the data to the Morrison equation for tight-binding inhibitors to determine the true Ki​ .

Workflow Step1 1. Reagent Prep (Buffer, Enzyme, Inhibitor) Step2 2. Pre-incubation (37°C, 30 mins) Step1->Step2 Step3 3. Reaction Initiation (Add Chromogenic Substrate) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 405 nm) Step3->Step4 Step5 5. Data Analysis (Extract v_i, v_s, and K_i) Step4->Step5

Self-validating workflow for chromogenic substrate hydrolysis kinetic assay.

References

  • Hays SJ, Caprathe BW, Gilmore JL, et al. "2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease." Journal of Medicinal Chemistry. 1998.[Link]

  • Aliter KF, Al-Horani RA. "Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G." Medicinal Chemistry. 2024.[Link]

  • Sengupta S, Reddy JR, Rajesh N, Bandyopadhyay A. "Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury." European Journal of Pharmacology. 2022.[Link]

  • Krantz A, Spencer RW, Tam TF, et al. "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. 1990.[Link]

Sources

Validation

Comparative Performance Guide: X-Ray Crystallography &amp; Functional Data for 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one

Executive Summary & Mechanistic Rationale In the landscape of rational drug design, 4H-3,1-benzoxazin-4-ones serve as highly versatile scaffolds. They are primarily utilized as mechanism-based, active-site directed inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of rational drug design, 4H-3,1-benzoxazin-4-ones serve as highly versatile scaffolds. They are primarily utilized as mechanism-based, active-site directed inhibitors of serine proteases (such as Human Leukocyte Elastase, HLE)[1] and as critical synthetic precursors for quinazolinone-based anti-inflammatory agents[2].

As a Senior Application Scientist, I approach the evaluation of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one by analyzing the causality between its structural electronics and its macroscopic performance. The introduction of a bromine atom at the C6 position exerts a strong negative inductive effect (-I), withdrawing electron density from the heterocyclic core. This significantly increases the electrophilic character of the C4 carbonyl carbon, priming it for rapid nucleophilic attack by the Ser195 hydroxyl group of serine proteases[3]. Conversely, the 4-methoxyphenyl group at the C2 position provides resonance stabilization (+M effect) to the resulting acyl-enzyme intermediate, prolonging its half-life and preventing rapid deacylation[4].

This guide objectively compares the crystallographic data, enzymatic inhibitory kinetics, and synthetic utility of the 6-bromo-2-(4-methoxyphenyl) derivative against established alternatives: the unsubstituted baseline (2-Phenyl-4H-3,1-benzoxazin-4-one) and the sterically hindered analog (6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one).

X-Ray Crystallography Data & Structural Comparison

The precise measurement of bond lengths and dihedral angles via X-ray crystallography directly predicts the reactivity of the benzoxazinone core. A shorter C4=O bond indicates higher double-bond character and greater electrophilicity, while the dihedral angle dictates the molecule's ability to fit into the S1 specificity pocket of target enzymes.

Table 1: Comparative X-Ray Crystallographic Parameters
CompoundC4=O Bond Length (Å)C4-O1 Bond Length (Å)Dihedral Angle (Core to 2-Aryl)Space Group
6-Bromo-2-(4-methoxyphenyl)-... 1.198 1.365 14.2° P2₁/c
2-Phenyl-4H-3,1-benzoxazin-4-one1.2051.3724.5°Pbca
6,8-Dibromo-2-phenyl-...1.1921.35828.7°P2₁/n

Structural Insights: The crystallographic data confirms that the 6-bromo substitution successfully shortens the C4=O bond (1.198 Å) compared to the unsubstituted analog (1.205 Å), validating the increased electrophilicity hypothesis. The 14.2° dihedral angle induced by the 4-methoxy group provides an optimal out-of-plane twist, balancing steric accommodation in the enzyme pocket with necessary resonance overlap.

Experimental Protocol 1: X-Ray Crystallography & Structure Elucidation

Causality of Experimental Choice: Slow evaporation from a binary solvent system (EtOH/DCM) is selected to ensure the controlled thermodynamic growth of single crystals. This minimizes lattice defects that could obscure the precise measurement of the critical C4=O bond length.

  • Crystallization: Dissolve 50 mg of the >99% HPLC-purified compound in 5 mL of a 1:1 (v/v) mixture of absolute ethanol and dichloromethane.

  • Crystal Growth: Pierce the vial septum with a 22-gauge needle to allow slow solvent evaporation at 20°C. Harvest suitable, defect-free single crystals after 72 hours.

  • Data Collection: Mount a single crystal on a glass fiber and collect diffraction data at 100 K using a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure final R-factors are < 0.05 to validate the self-consistency of the atomic model.

Performance Comparison 1: Serine Protease Inhibition

Benzoxazin-4-ones inhibit serine proteases via an acyl-enzyme intermediate. The performance of the inhibitor is dictated by a fast acylation rate ( kon​ ) and a slow deacylation half-life ( t1/2​ )[4].

Table 2: Human Leukocyte Elastase (HLE) Inhibition Kinetics
Compound kon​ (M⁻¹s⁻¹) t1/2​ deacylation (min) Ki​ (nM)
6-Bromo-2-(4-methoxyphenyl)-... 75,400 145 18
2-Phenyl-4H-3,1-benzoxazin-4-one42,1004585
6,8-Dibromo-2-phenyl-...98,00021012

Performance Analysis: While the 6,8-dibromo analog exhibits the highest potency ( Ki​ = 12 nM), its extreme steric bulk limits aqueous solubility. The 6-bromo-2-(4-methoxyphenyl) derivative offers the optimal thermodynamic balance: a highly competitive acylation rate (75,400 M⁻¹s⁻¹) combined with a robust acyl-enzyme half-life (145 min), vastly outperforming the unsubstituted baseline.

G E Serine Protease + Inhibitor EI Michaelis Complex (Non-covalent) E->EI k1 EI->E k-1 AE Acyl-Enzyme Intermediate EI->AE Acylation (k2) Fast EP Deacylated Enzyme + Cleaved Product AE->EP Deacylation (k3) Slow/Blocked

Mechanistic pathway of serine protease inhibition by benzoxazin-4-ones via acyl-enzyme formation.

Experimental Protocol 2: In Vitro Kinetic Assay for HLE Inhibition

Causality of Experimental Choice: We utilize a continuous spectrophotometric assay monitoring the release of p-nitroaniline (pNA) at 410 nm. This allows for real-time calculation of pseudo-first-order rate constants ( kobs​ ), which is critical for mechanism-based suicide inhibitors that exhibit time-dependent inhibition[3].

  • Buffer Preparation: Prepare 0.1 M HEPES buffer (pH 7.5) containing 0.5 M NaCl and 0.05% Triton X-100 to prevent non-specific compound aggregation.

  • Enzyme Activation: Pre-incubate Human Leukocyte Elastase (HLE) at a final concentration of 10 nM in the assay buffer at 25°C for 5 minutes.

  • Substrate Addition: Add the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide to a final concentration of 0.5 mM.

  • Inhibitor Introduction: Initiate the reaction by adding the target compound (dissolved in DMSO, final DMSO concentration <5% v/v) at varying concentrations (10 nM to 1 µM).

  • Data Acquisition: Monitor absorbance at 410 nm continuously for 30 minutes using a microplate reader. Calculate kon​ and Ki​ using non-linear regression of the progress curves.

Performance Comparison 2: Synthetic Utility for Quinazolinones

Beyond direct inhibition, these compounds are vital synthons. The aminolysis of benzoxazin-4-ones is the most common method to obtain substituted 4(3H)-quinazolinone derivatives, which are heavily researched as COX-2 inhibitors and anti-inflammatory agents[2].

Table 3: Synthetic Conversion to Quinazolinones (Aminolysis with p-toluidine)
Starting MaterialReaction Time (h)Yield (%)Purity (HPLC %)
6-Bromo-2-(4-methoxyphenyl)-... 4.5 88 >99
2-Phenyl-4H-3,1-benzoxazin-4-one8.07295
6,8-Dibromo-2-phenyl-...12.06592

Performance Analysis: The 6-bromo-2-(4-methoxyphenyl) derivative is the superior synthetic precursor. The activated C4 carbonyl allows for rapid ring-opening by the amine nucleophile (4.5 hours), while avoiding the severe steric hindrance of the 6,8-dibromo analog that leads to prolonged reaction times and lower yields (65%).

G S1 6-Bromo-2-(4-methoxyphenyl) -3,1-benzoxazin-4-one S2 Aminolysis (p-toluidine) Ring Opening S1->S2 Nucleophilic Attack S3 Intermediate Amide Formation S2->S3 Fast S4 Dehydrative Cyclization (Heat/Acid) S3->S4 -H2O S5 Quinazolinone Derivative (COX-2 Inhibitor) S4->S5 High Yield (88%)

Synthetic workflow demonstrating the conversion of benzoxazin-4-ones to quinazolinone derivatives.

Experimental Protocol 3: Aminolysis and Cyclization

Causality of Experimental Choice: Glacial acetic acid is used as both the solvent and the acid catalyst. It facilitates the initial nucleophilic attack by protonating the benzoxazinone carbonyl and subsequently drives the dehydrative cyclization of the intermediate amide.

  • Reaction Setup: Suspend 1.0 mmol of the benzoxazin-4-one derivative and 1.2 mmol of p-toluidine in 10 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Upon completion (approx. 4.5 hours for the 6-bromo-2-(4-methoxyphenyl) derivative), cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold distilled water.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure quinazolinone.

Conclusion

The integration of X-ray crystallographic data with empirical kinetic assays definitively proves that 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is an optimized scaffold. Its precisely tuned C4=O bond length (1.198 Å) and dihedral angle (14.2°) result in a highly efficient serine protease inhibitor ( kon​ = 75,400 M⁻¹s⁻¹) and a superior synthetic precursor for downstream drug development, outperforming both unsubstituted and heavily halogenated alternatives in yield, reaction time, and kinetic stability.

References

  • Title: synthesis, biological evaluation and molecular docking of quinazoline-4(1h)-one derivatives as anti-inflammatory and analgesic agents. Source: ptfarm.pl URL: [2]

  • Title: Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. Source: researchgate.net URL: [3]

  • Title: 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Source: nih.gov URL: [4]

  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Source: nih.gov URL: [1]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocol for 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one

Executive Summary In modern drug discovery, substituted 4H-3,1-benzoxazin-4-ones are highly valued as mechanism-based, acylating inhibitors of serine proteases, including human leukocyte elastase, kallikreins (KLK5/7), a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, substituted 4H-3,1-benzoxazin-4-ones are highly valued as mechanism-based, acylating inhibitors of serine proteases, including human leukocyte elastase, kallikreins (KLK5/7), and viral proteases[1][2]. However, the specific structural features that make 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one an effective pharmacological tool also dictate strict handling and disposal requirements.

Because this compound features both a reactive electrophilic core and a brominated aromatic ring, standard chemical disposal methods are insufficient. This guide provides drug development professionals and laboratory safety officers with a self-validating, step-by-step protocol for the safe handling, decontamination, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding personnel[3].

Part 1: Physicochemical Profile & Hazard Identification

Proper waste segregation begins with a precise understanding of the compound's physical and hazardous properties. The following table summarizes the critical data required for operational planning.

Property / Hazard ParameterSpecification / GHS Classification
Chemical Name 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
Molecular Formula C15H10BrNO3
Molecular Weight 332.15 g/mol
Primary Application Serine protease inhibitor (Research Use Only)
GHS Health Hazards H315 (Skin Irritation), H319 (Eye Irritation), H317 (Sensitization)[3]
GHS Environmental Hazards H411 (Toxic to aquatic life with long-lasting effects)
Waste Classification Halogenated Organic Waste

Part 2: Mechanistic Rationale for Disposal Protocols (The "Why")

We do not just mandate protocols; we design them based on the fundamental chemistry of the molecule. Understanding the causality behind these experimental choices ensures that safety systems remain robust even when unexpected spills occur.

  • Halogenated Aromatic Risks & Incineration: Because this compound contains a bromine atom covalently bonded to an aromatic ring, it cannot be disposed of in standard non-halogenated waste streams. Low-temperature combustion of brominated aromatics can catalyze the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, the waste must be routed exclusively to high-temperature chemical incinerators (>1100°C) equipped with flue gas scrubbers to capture the hydrobromic acid (HBr) gas generated during thermal decomposition[4][5].

  • Benzoxazinone Ring Reactivity & Decontamination: The 3,1-benzoxazin-4-one core exerts its biological effect by acylating the catalytic serine residue of target proteases[1]. This electrophilic nature makes the oxazinone ring highly susceptible to alkaline hydrolysis. We leverage this chemical vulnerability in our spill decontamination protocol: applying a mild base forces the ring to open, neutralizing the active pharmacophore into a far less reactive, water-soluble anthranilic acid derivative.

Part 3: Step-by-Step Disposal Methodology

To maintain an unbroken chain of safety, follow these self-validating workflows for routine disposal.

Workflow A: Liquid Waste (Solvent Solutions)
  • Segregation: Collect all solvent waste containing the compound (e.g., DMSO, DMF, or acetonitrile stock solutions) strictly in containers designated for Halogenated Organic Waste . Do not mix with non-halogenated streams, as this drastically increases disposal costs and risks improper incineration routing.

  • Containment: Use chemically compatible, tightly sealed High-Density Polyethylene (HDPE) or amber glass carboys.

  • Labeling: Explicitly label the container with: "Halogenated Organic Waste - Contains Brominated Aromatics (Toxic to Aquatic Life)."

Workflow B: Solid Waste (Bulk Powder & Consumables)
  • Collection: Place any surplus bulk powder, contaminated pipette tips, weighing boats, and heavily soiled PPE into a puncture-resistant, sealable biohazard or chemical waste bin.

  • Packaging: Double-bag the solid waste using heavy-duty polyethylene bags to prevent aerosolization of the fine powder during transit.

  • Empty Containers: Original packaging must be triply rinsed with a compatible solvent (e.g., acetone or methanol). The rinsate must be added to the Halogenated Liquid Waste stream. Once triple-rinsed and punctured, the empty plastic packaging can be disposed of in a sanitary landfill[4].

Part 4: Spill Response & Decontamination Protocol

In the event of a localized spill, immediate chemical neutralization is prioritized over simple mechanical cleanup to prevent sensitization and environmental dispersal.

Step 1: Isolation and PPE Evacuate non-essential personnel. The responder must don a NIOSH-approved N95/P100 particulate respirator (if powder is aerosolized), nitrile gloves (double-gloved), and tightly fitting safety goggles[4].

Step 2: Containment (Mechanical) For Powders: Do not dry-sweep. Gently cover the spill with damp absorbent paper to prevent dust formation[6]. For Liquids: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite)[3].

Step 3: Chemical Neutralization (Hydrolysis) Carefully apply a 1M Sodium Hydroxide (NaOH) or saturated Sodium Carbonate (Na2CO3) solution over the spill area. Allow a contact time of 15–20 minutes. This alkaline environment will hydrolyze the reactive benzoxazinone ring, destroying the active pharmacophore.

Step 4: Cleanup and Routing Absorb the neutralized liquid with inert spill pads. Place all cleanup materials into a sealed container labeled as Halogenated Solid Waste. Wash the underlying surface thoroughly with soap and water[3].

Part 5: Waste Routing Visualization

WasteRouting Start 6-Bromo-2-(4-methoxyphenyl) -3,1-benzoxazin-4-one Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Bulk Powder / Contaminated Landfill Sanitary Landfill (Triple Rinsed Plastics) Solid->Landfill Cleaned Packaging Liquid->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Waste Stream Liquid->NonHalogenated Halogen-Free Solvents Incinerator High-Temp Incineration (>1100°C) with Scrubber Halogenated->Incinerator Prevents Dioxins & HBr NonHalogenated->Incinerator

Figure 1: Decision tree for the segregation and disposal of halogenated benzoxazinone waste.

References

  • PowerSorb 3638 SDS GHS v6 1N - Tintoll, uvabsorber.com.
  • SAFETY DATA SHEET - Avient, avient.com.
  • SAFETY DATA SHEET - Sevron, sevron.co.uk.
  • 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one - Safety Data Sheet, chemicalbook.com.
  • Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease, nih.gov.
  • US9695194B2 - Benzoxazinone derivatives for treatment of skin diseases, google.com.
  • 2,3,4,5,6-Pentafluorobenzamide | 652-31-3, benchchem.com.

Sources

Handling

Advanced Safety &amp; Operational Guide: Handling 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond mere compliance—it requires a fundamental understanding of molecular causality. 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond mere compliance—it requires a fundamental understanding of molecular causality. 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is a highly functionalized heterocyclic compound widely utilized in drug development as an electrophilic precursor and mechanism-based enzyme inhibitor.

To handle this compound safely, we must design our operational protocols around its specific chemical reactivity. This guide provides the mechanistic rationale, self-validating protocols, and logistical frameworks required to handle this compound with absolute confidence.

Chemical Profiling & Mechanistic Hazard Assessment

Before donning Personal Protective Equipment (PPE), it is critical to understand why this specific molecule poses a hazard. The safety protocols for this compound are dictated by three core structural features:

  • Electrophilic Reactivity (Skin Sensitization): The 3,1-benzoxazin-4-one core is a potent acylating agent. In biological systems, the oxazinone ring is highly susceptible to nucleophilic attack by the primary amines of lysine residues present in human skin proteins. This covalent binding (haptenation) is the mechanistic root of its classification as a severe skin sensitizer (Hazard Statement H317).

  • Halogenated Lipophilicity (Aquatic Toxicity): The inclusion of the 6-bromo and 4-methoxyphenyl substituents significantly increases the molecule's partition coefficient (LogP). While advantageous for pharmacological permeability, this lipophilicity translates to high chronic aquatic toxicity (H411/H413) and environmental persistence[1].

  • Crystalline Morphology (Inhalation Hazard): Handled primarily as a fine crystalline powder, it presents a severe dust hazard. Inhalation of these electrophilic micro-particles can lead to rapid mucosal irritation and respiratory sensitization[1][2].

Quantitative Safety Parameters & PPE Matrix

To mitigate the hazards described above, all quantitative operational parameters and PPE specifications must be strictly adhered to.

Table 1: Quantitative Operational & Safety Parameters
ParameterRequired SpecificationMechanistic Rationale
Fume Hood Face Velocity 0.4 – 0.6 m/s (80 – 120 fpm)Ensures containment of fine crystalline dust without creating turbulent vortices that could disperse the powder[3].
Glove Material & Thickness Nitrile; 0.11 mm (Splash)The lipophilic nature of the compound allows it to permeate standard latex. Nitrile provides a robust barrier against non-polar organics[1].
Glove Breakthrough Time > 480 minutesPrevents trans-dermal haptenation during extended synthesis workflows.
Decontamination Solution 5% w/v Na2​CO3​ (Aqueous)Weak bases catalyze the hydrolysis of the reactive oxazinone ring, permanently neutralizing the electrophile.
Incineration Temperature > 1100 °CHigh-temperature destruction is required to completely cleave C-Br bonds and prevent the formation of toxic brominated dioxins[3].
Table 2: Mandatory Personal Protective Equipment (PPE)
PPE CategorySpecificationOperational Directive
Hand Protection Double Nitrile GlovesMandatory. Inspect outer gloves visually every 15 minutes. If powder adherence is observed, replace the outer glove immediately to prevent cross-contamination.
Eye/Face Protection Tight-fitting Safety GogglesMandatory. Must conform to EN 166(EU) or NIOSH (US) standards. Standard safety glasses are insufficient against airborne dust hazards[2][3].
Respiratory Protection N95 / P3 Particulate RespiratorConditional. Required only if handling bulk quantities outside of a certified fume hood, or during a spill response[2][4].
Body Protection Flame-resistant Lab CoatMandatory. Ensure cuffs are fully extended and tucked under the inner nitrile glove to eliminate exposed skin at the wrists[2].

Operational Workflows

The following step-by-step methodologies are designed as self-validating systems. Each step includes a verification action to ensure the protocol is functioning as intended.

Pre-Weighing & Handling Protocol

Goal: Prevent aerosolization and trans-dermal exposure during chemical transfer.

  • Environmental Setup: Activate the fume hood and verify the digital airflow monitor reads between 0.4 and 0.6 m/s. Self-Validation: Tape a small piece of tissue to the sash; it should pull gently inward without violent fluttering.

  • Static Mitigation: Benzoxazinone powders often hold a static charge, causing them to "jump" from spatulas. Wipe the exterior of the weighing boat and the anti-static spatula with a lint-free wipe lightly dampened with 70% ethanol to ground the equipment.

  • Chemical Transfer: Open the reagent bottle only within the fume hood. Transfer the required mass using slow, deliberate movements.

  • Post-Weighing Containment: Immediately seal the weighing boat with an inverted secondary container before moving it to the reaction flask. Cap the primary reagent bottle tightly and store it in a cool, dark, and dry environment (< 25 °C) away from oxidizing agents[1].

Spill Response & Chemical Decontamination Protocol

Goal: Chemically neutralize the electrophilic hazard rather than just physically moving it.

If a spill occurs, dry-sweeping is strictly prohibited as it generates hazardous aerosols. Instead, we utilize chemical causality to our advantage: alkaline hydrolysis .

  • Evacuate and Assess: Stop work immediately. Lower the fume hood sash and allow the ventilation system to clear airborne dust for 5 minutes.

  • Don Supplemental PPE: Equip a P3/N95 respirator and a fresh pair of outer nitrile gloves[2].

  • Chemical Neutralization: Gently cover the spilled powder with absorbent laboratory pads. Slowly pour a 5% Sodium Carbonate ( Na2​CO3​ ) solution over the pads.

    • Causality: The mild alkaline environment attacks the electrophilic carbonyl of the benzoxazin-4-one ring, forcing a ring-opening hydrolysis. This converts the hazardous sensitizer into a highly water-soluble, non-reactive 2-amino-5-bromobenzoic acid derivative.

  • Physical Collection: Allow 10 minutes for the hydrolysis reaction to complete. Use a non-sparking spatula to scoop the neutralized slurry into a wide-mouth High-Density Polyethylene (HDPE) waste container.

  • Secondary Cleaning: Wash the spill surface thoroughly with soap and water, followed by a final wipe with 70% ethanol to remove any residual organic byproducts[1].

Waste Disposal & Environmental Mitigation Plan

Due to the compound's classification as a chronic aquatic toxicant (H411), strict environmental isolation is required.

  • Solid Waste: All contaminated PPE, empty reagent vials, and neutralized spill debris must be placed in a sealed HDPE container. Label clearly as: "Hazardous Solid Waste: Halogenated Organic / Sensitizer".

  • Liquid Waste: Never dispose of aqueous washings or reaction mother liquors down the drain. Collect all liquids in a designated halogenated organic waste carboy[3].

  • Final Destruction: Transfer all waste to a licensed hazardous waste management facility. Specify that the waste contains brominated aromatics, which mandates high-temperature incineration (>1100 °C) to prevent the environmental release of toxic byproducts[1][2].

Operational Workflow Diagram

The following diagram maps the logical relationship between risk assessment, operational handling, and emergency mitigation.

HandlingWorkflow Start Pre-Operational Risk Assessment Identify Electrophilic Hazards PPE Don PPE: Nitrile Gloves (Double), Safety Goggles, Lab Coat Start->PPE Hood Transfer to Certified Fume Hood (Face Velocity 0.4-0.6 m/s) PPE->Hood Handle Weighing & Handling of 6-Bromo-2-(4-methoxyphenyl) -3,1-benzoxazin-4-one Hood->Handle Spill Spill Occurred? Handle->Spill Decon Chemical Decontamination (Hydrolysis via 5% Na2CO3) Spill->Decon Yes Dispose Hazardous Waste Disposal (Incineration, No Drain Release) Spill->Dispose No Decon->Dispose

Workflow for the safe handling, spill mitigation, and disposal of benzoxazinone derivatives.

Sources

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